Product packaging for 2-Iodopyridine-3-carboxylic acid(Cat. No.:CAS No. 6042-35-9)

2-Iodopyridine-3-carboxylic acid

Cat. No.: B1601361
CAS No.: 6042-35-9
M. Wt: 249.01 g/mol
InChI Key: KEYRTRGLKSAGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Iodopyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H4INO2 and its molecular weight is 249.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4INO2 B1601361 2-Iodopyridine-3-carboxylic acid CAS No. 6042-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYRTRGLKSAGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501640
Record name 2-Iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6042-35-9
Record name 2-Iodo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6042-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of 2-Iodopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 2-Iodopyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its three key components: the pyridine ring, a common scaffold in pharmacologically active molecules; the carboxylic acid group, which allows for amide couplings and other derivatizations; and the iodine atom, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.

This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering field-proven insights and detailed protocols for its preparation and subsequent use. As a key building block, mastering its synthesis is a critical step in the development of novel therapeutics and advanced materials. Pyridine carboxylic acid isomers, in general, have been the foundation for a multitude of drugs, highlighting the value of this structural motif.[1][2]

Core Synthesis: The Sandmeyer Reaction Pathway

The most reliable and widely applicable method for synthesizing this compound is through a two-step sequence starting from the readily available 2-Aminopyridine-3-carboxylic acid. This pathway involves the diazotization of the primary amine followed by a Sandmeyer-type reaction to introduce the iodine.

Causality Behind the Synthetic Strategy

The choice of the Sandmeyer reaction is dictated by its efficiency in converting a stable primary aromatic amine into a halide.[3][4][5] Direct iodination of the pyridine ring is often difficult to control regioselectively and can be complicated by the electronic nature of the pre-existing carboxylic acid group. The diazotization-iodination sequence, however, offers a clean and high-yielding route to the desired isomer. The diazonium salt intermediate is a superb leaving group (N₂ gas), facilitating nucleophilic substitution.[5][6]

Synthesis_Workflow Start 2-Aminopyridine-3-carboxylic Acid Diazonium In situ Pyridine-2-diazonium-3-carboxylate Salt Start->Diazonium Diazotization NaNO₂, aq. H₂SO₄ 0-5 °C Product This compound Diazonium->Product Iodination (Sandmeyer-type) aq. KI, rt

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Diazotization of 2-Aminopyridine-3-carboxylic Acid

This protocol describes the formation of the crucial diazonium salt intermediate. Temperature control is critical to prevent premature decomposition of the salt.

Materials:

  • 2-Aminopyridine-3-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Acidic Solution Preparation: In a three-necked flask equipped with a magnetic stirrer and thermometer, carefully add 2-Aminopyridine-3-carboxylic acid to a solution of deionized water and concentrated sulfuric acid. The dissolution is exothermic; perform this step in an ice bath to maintain the temperature below 10 °C. Stir until a homogeneous solution or a fine slurry is obtained.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. It is imperative to maintain this temperature range throughout the addition of sodium nitrite.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the acidic solution of the aminopyridine. Use a dropping funnel for controlled addition. Monitor the internal temperature closely, ensuring it does not rise above 5 °C. The reaction is typically accompanied by a slight color change. The diazotization of aminopyridines in dilute mineral acid is a well-established method for forming these diazonium ions.[7]

  • Stirring: After the addition is complete, allow the mixture to stir for an additional 20-30 minutes at 0-5 °C to ensure the reaction goes to completion. The resulting solution contains the in situ generated pyridine-2-diazonium-3-carboxylate salt and is used directly in the next step.

PART 2: Iodination via Sandmeyer-Type Reaction

With the diazonium salt prepared, the next step is the displacement of the diazo group with iodide. While classic Sandmeyer reactions often use a copper(I) catalyst, the reaction with potassium iodide is typically efficient without it.[8]

Materials:

  • Solution of diazonium salt from Part 1

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃) (for work-up)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Iodide Solution Preparation: In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI).

  • Displacement Reaction: Slowly add the cold diazonium salt solution from Part 1 to the potassium iodide solution at room temperature. Vigorous evolution of nitrogen gas (N₂) will be observed. The addition should be controlled to manage the effervescence.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then gently warm it to 40-50 °C for an additional hour to ensure complete decomposition of any remaining diazonium salt.

  • Work-up:

    • Cool the mixture to room temperature. A precipitate of the crude product may form.

    • To quench any excess iodine (which gives a brown color), add a saturated solution of sodium thiosulfate dropwise until the dark color disappears.

    • Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for quality control and for confirming its identity before use in subsequent reactions.

PropertyDataReference
Chemical Name This compound[]
CAS Number 6042-35-9[]
Molecular Formula C₆H₄INO₂[]
Molecular Weight 249.01 g/mol
Appearance Typically an off-white to pale yellow solid
IUPAC Name This compound[]
InChI Key KEYRTRGLKSAGJN-UHFFFAOYSA-N[]
Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The proton adjacent to the iodine and nitrogen will likely be the most deshielded. The carboxylic acid proton will appear as a broad singlet far downfield.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals: five for the pyridine ring carbons and one for the carboxyl carbon. The carbon bearing the iodine atom (C2) will be significantly shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z 249. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and vibrations associated with the substituted pyridine ring.

Reactivity and Applications in Drug Development

The true synthetic power of this compound is realized in its subsequent reactions, particularly in building molecular complexity for drug discovery programs.

Reactivity cluster_0 Core Molecule cluster_1 Reaction Sites cluster_2 Resulting Scaffolds Core This compound Coupling Suzuki, Sonogashira, Heck, Buchwald-Hartwig, etc. Core->Coupling C-I Bond (Pd-catalyzed) Amidation Amide Bond Formation Core->Amidation -COOH Group (EDC, HATU, etc.) Scaffold1 Bi-aryl Pyridines Coupling->Scaffold1 Scaffold2 Alkynylated Pyridines Coupling->Scaffold2 Scaffold3 Aminated Pyridines Coupling->Scaffold3 Scaffold4 Pyridyl Amides Amidation->Scaffold4

Caption: Key reaction pathways for this compound.

  • Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, alkynyl, and other moieties at the 2-position of the pyridine ring, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • Amide Coupling: The carboxylic acid functional group is readily converted to amides using standard peptide coupling reagents (e.g., EDC, HATU, HOBt). This reaction is fundamental in medicinal chemistry for joining molecular fragments and modulating physicochemical properties like solubility and cell permeability.

  • Esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer esterification) to produce prodrugs or to modify the pharmacokinetic profile of a lead compound.

Safety and Handling

  • Hazard Profile: Assumed to be an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The compound may be light-sensitive, similar to other iodinated aromatics.[10]

Conclusion

This compound is a synthetically valuable and versatile building block. The robust and scalable Sandmeyer synthesis provides reliable access to this compound, unlocking its potential for creating diverse molecular architectures. Its capacity for orthogonal functionalization at the iodine and carboxylic acid positions makes it an indispensable tool for researchers and scientists dedicated to the rational design and development of next-generation pharmaceuticals.

References

A Technical Guide to 2-Iodopyridine-3-carboxylic Acid: Structure, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Iodopyridine-3-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical identity, provide a robust synthetic protocol with mechanistic insights, explore its reactivity, and discuss its applications in modern organic synthesis.

Chapter 1: Core Chemical Identity

This compound is a disubstituted pyridine derivative featuring both a halogen and a carboxylic acid functional group. This dual functionality makes it a versatile reagent, particularly for introducing the pyridyl scaffold into more complex molecules.

IUPAC Name and Chemical Identifiers

The formal IUPAC name for this compound is This compound . It is also commonly referred to as 2-Iodonicotinic acid.

Chemical Structure

The molecule consists of a pyridine ring substituted at the C2 position with an iodine atom and at the C3 position with a carboxylic acid group. The proximity of these two groups influences the molecule's electronic properties and reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

PropertyValueSource(s)
CAS Number 6042-35-9[1][2][3]
Molecular Formula C₆H₄INO₂[1][4][5]
Molecular Weight 249.01 g/mol [4][5]
IUPAC Name This compound
Synonym 2-Iodonicotinic acid[3]
Melting Point Data not specified in reviewed literature. Isomers like 6-iodopyridine-3-carboxylic acid melt at 189-190 °C.[6]
Appearance Typically a solid at room temperature.
InChI Key KEYRTRGLKSAGJN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=O)O)N=C1)I

Chapter 2: Synthesis and Purification

The synthesis of this compound is most reliably achieved via the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry for converting an amino group into a variety of functionalities, including halides.

Retrosynthetic Analysis & Mechanistic Rationale

The most logical and efficient synthetic route begins with the commercially available and relatively inexpensive 2-Aminopyridine-3-carboxylic acid (also known as 2-aminonicotinic acid). The transformation hinges on converting the primary aromatic amine at the C2 position into a diazonium salt, which is an excellent leaving group (N₂ gas). This intermediate is then displaced by an iodide nucleophile.

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). The process is initiated by a one-electron transfer from a copper(I) salt (though often not required for iodination) to the diazonium salt, generating an aryl radical and releasing nitrogen gas. This radical then abstracts an iodine atom from an iodide salt to form the final product.

Recommended Synthetic Protocol

This protocol is adapted from standard Sandmeyer iodination procedures.

Starting Material: 2-Aminopyridine-3-carboxylic acid (CAS 5345-47-1)

Reagents:

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane or Ethyl acetate for extraction

  • Deionized water

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2-Aminopyridine-3-carboxylic acid in a solution of aqueous acid (e.g., 2 M HCl) at 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion.

  • Iodide Displacement:

    • In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine, continuing until the dark color of I₂ disappears.

    • Adjust the pH of the solution to acidic (pH ~2-3) with concentrated HCl to ensure the product is in its carboxylic acid form.

    • The solid product may precipitate at this stage. If so, collect it by vacuum filtration. If not, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While a published spectrum for the title compound was not located, the expected NMR signals can be reliably predicted based on analysis of similar structures.

  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons. The proton at C6 (adjacent to the nitrogen) would be the most downfield, followed by the proton at C4, and finally the proton at C5. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbon bearing the iodine (C2) will be significantly shifted upfield compared to a non-substituted carbon due to the heavy atom effect. The remaining four aromatic carbons will appear in the typical range of 120-150 ppm.

Chapter 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two orthogonal reactive sites: the carbon-iodine bond and the carboxylic acid.

Reactions at the Carbon-Iodine Bond

The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. The electron-deficient nature of the pyridine ring further activates this position towards such reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form C-C bonds. This is a primary method for constructing biaryl structures.

  • Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to form C-C triple bonds, yielding aryl-alkyne structures.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form C-N bonds, providing access to substituted 2-aminopyridine derivatives.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form new C-C bonds, leading to substituted styrenyl-pyridines.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki_reagent R-B(OH)₂ [Pd], Base main->suzuki_reagent sono_reagent R-C≡C-H [Pd], [Cu] main->sono_reagent buch_reagent R₂NH [Pd], Base main->buch_reagent suzuki_product 2-Arylpyridine Derivative (C-C Bond) suzuki_reagent->suzuki_product sono_product 2-Alkynylpyridine Derivative (C-C Bond) sono_reagent->sono_product buch_product 2-Aminopyridine Derivative (C-N Bond) buch_reagent->buch_product

Caption: Key cross-coupling reactions of this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, allowing for further diversification:

  • Amide Coupling: Reaction with amines using coupling reagents (e.g., HATU, EDC) to form amides.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides after conversion to the carboxylate salt.

  • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

Chapter 4: Applications in Research and Development

Role as a Heterocyclic Building Block

This compound is a high-value building block because it allows for the sequential and controlled introduction of different substituents. A synthetic strategy might first involve a cross-coupling reaction at the C2 position, followed by modification of the carboxylic acid at C3, enabling the rapid construction of complex molecular libraries for screening.

Application in Medicinal Chemistry

The pyridine carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for molecular recognition at biological targets. This compound serves as a precursor for molecules with potential applications as:

  • Enzyme inhibitors

  • Receptor agonists or antagonists

  • Antimicrobial or anticancer agents

The use of cross-coupling reactions in drug discovery has revolutionized the field, and starting materials like this compound are central to these efforts.

Conclusion

This compound is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its iodo and carboxylic acid functional groups, which can be selectively manipulated to build molecular complexity. The robust synthesis from readily available precursors and its utility in powerful cross-coupling reactions make it an indispensable tool for chemists in pharmaceutical and materials science research. This guide provides the foundational knowledge for its effective synthesis and application in the laboratory.

References

An In-depth Technical Guide to 2-Iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Iodopyridine-3-carboxylic acid (CAS No. 6042-35-9), a valuable heterocyclic building block in synthetic organic chemistry and drug discovery. This document details the compound's key identifiers, physicochemical properties, a robust synthesis protocol via a Sandmeyer-type reaction, and its application as a key intermediate in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. We will explore the underlying chemical principles, provide detailed experimental procedures, and illustrate a practical application in the synthesis of biaryl compounds, a common motif in modern pharmaceuticals.

Compound Identification and Properties

This compound, also known as 2-iodonicotinic acid, is a substituted pyridine derivative. The presence of an iodine atom at the 2-position and a carboxylic acid at the 3-position makes it a highly versatile bifunctional molecule. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be used for amide bond formation or other derivatizations.

PropertyValueReference
CAS Number 6042-35-9[]
Molecular Formula C₆H₄INO₂[]
Molecular Weight 249.01 g/mol []
IUPAC Name This compound[]
Appearance Expected to be an off-white to yellow solid
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols
SMILES C1=CC=C(C(=C1I)C(=O)O)N
InChI Key KEYRTRGLKSAGJN-UHFFFAOYSA-N

Synthesis of this compound

The most logical and established synthetic route to this compound is through the diazotization of its corresponding amine precursor, 2-aminonicotinic acid (CAS 5345-47-1), followed by a Sandmeyer-type reaction with an iodide source.[2][3][4] This classical transformation is highly reliable for installing an iodine atom onto an aromatic ring.[5]

Synthesis Workflow Diagram

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Iodination A 2-Aminonicotinic Acid B Pyridinium Diazonium Salt (in situ intermediate) A->B  NaNO₂, H₂SO₄ (aq)  0-5 °C C This compound B->C  KI (aq)  Warm to RT

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established Sandmeyer reaction procedures for heterocyclic amines.

Materials:

  • 2-Aminonicotinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2-aminonicotinic acid in deionized water.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Slowly add 2.5 equivalents of concentrated sulfuric acid dropwise, ensuring the temperature remains below 10 °C. The starting material should dissolve to form the corresponding ammonium salt.

    • In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature strictly between 0-5 °C. Vigorous stirring is crucial to ensure efficient formation of the diazonium salt.

    • Causality: The cold, acidic conditions are essential to generate nitrous acid (HNO₂) in situ from NaNO₂ and H₂SO₄. The nitrous acid then reacts with the primary amine to form the diazonium salt. Keeping the temperature low is critical as diazonium salts are thermally unstable and can decompose prematurely.

  • Iodination:

    • In a separate, larger beaker, dissolve 1.5 equivalents of potassium iodide in deionized water.

    • Slowly and carefully add the cold diazonium salt solution from step 1 to the potassium iodide solution. This addition should be done portion-wise to control the effervescence (evolution of N₂ gas).

    • Causality: The iodide ion (I⁻) from KI acts as a nucleophile, displacing the diazonium group (-N₂⁺), which is an excellent leaving group due to the formation of highly stable dinitrogen gas. This is a classic Sandmeyer-type displacement.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then gently heat to 40-50 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate of the crude product should be visible.

    • Add a saturated solution of sodium thiosulfate to quench any excess iodine (indicated by the disappearance of the brown I₂ color).

    • Isolate the crude solid product by vacuum filtration.

    • Wash the solid with cold deionized water and then a small amount of cold diethyl ether.

    • For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified product under vacuum.

Spectroscopic Characterization (Predicted)

Technique Predicted Data
¹H NMR (Predicted for DMSO-d₆, 400 MHz):δ ~13.5 (s, 1H, -COOH), δ ~8.5 (dd, 1H, H-6), δ ~8.2 (dd, 1H, H-4), δ ~7.4 (dd, 1H, H-5). Chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of both the iodine and carboxylic acid groups.
¹³C NMR (Predicted for DMSO-d₆, 100 MHz):δ ~165 (-COOH), δ ~152 (C-6), δ ~145 (C-4), δ ~130 (C-5), δ ~128 (C-3), δ ~115 (C-2, bearing Iodine). The C-2 carbon directly attached to the iodine atom is expected to be significantly shielded compared to its protonated counterpart.
FT-IR (KBr, cm⁻¹):~3000-2500 (broad O-H stretch of carboxylic acid), ~1700 (strong C=O stretch), ~1600, 1450 (C=C and C=N aromatic stretches), ~1250 (C-O stretch), ~750 (C-I stretch).
Mass Spec (ESI-MS):m/z 249.9 [M+H]⁺, 248.9 [M-H]⁻. The isotopic pattern for iodine (¹²⁷I is 100% abundant) will be distinct.

Applications in Drug Development: A Key Intermediate

Halogenated pyridines are fundamental building blocks in medicinal chemistry. The C-I bond in this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[11] This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex biaryl systems found in many drug candidates.

A pertinent example is the synthesis of inhibitors for oncogenic phosphatases like Wip1 (PPM1D).[12][13][14][15] The drug GSK2830371, a selective allosteric inhibitor of Wip1, features a complex substituted pyridine core.[13] The synthesis of such molecules often relies on the coupling of a halogenated pyridine with a suitable boronic acid or ester partner.

Representative Workflow: Suzuki Coupling

The following workflow illustrates how this compound can be used as a key starting material in a Suzuki coupling to generate a biaryl scaffold, a critical step towards synthesizing complex molecules like Wip1 inhibitors.

G A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) B->C D 2-(4-methoxyphenyl)pyridine-3-carboxylic acid (Biaryl Product) C->D  Pd(PPh₃)₄  Base (e.g., Na₂CO₃)  Solvent (e.g., Toluene/EtOH/H₂O)

Caption: Suzuki-Miyaura coupling using this compound.

Representative Experimental Protocol: Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Causality: The Pd(0) catalyst undergoes oxidative addition into the C-I bond of the iodopyridine. Following transmetalation with the boronic acid (activated by the base), reductive elimination occurs to form the new C-C bond and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The aqueous layer can be acidified to precipitate the carboxylic acid product if necessary.

  • The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Conclusion

This compound is a high-value synthetic intermediate whose strategic placement of reactive functional groups enables its use in robust and versatile synthetic transformations. The Sandmeyer-type synthesis provides a reliable route to this compound, and its utility in palladium-catalyzed cross-coupling reactions makes it an essential tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in the discovery and development of novel chemical entities.

References

molecular weight and formula of 2-Iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Iodopyridine-3-carboxylic Acid: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as 2-Iodonicotinic acid), a valuable heterocyclic building block for researchers in synthetic chemistry and drug discovery. We will delve into its fundamental properties, outline robust methodologies for its synthesis and characterization, and explore its potential applications as a versatile intermediate.

Core Molecular Attributes

This compound is a disubstituted pyridine ring, featuring both a carboxylic acid and an iodine atom. This unique combination of functional groups makes it a particularly useful synthon. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or other derivatizations, while the iodo-substituent is an excellent participant in a wide array of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.

Physicochemical & Structural Data

The fundamental properties of this compound are summarized in the table below. While an experimentally determined melting point is not widely published, an estimate can be made based on its isomers, such as 2-chloropyridine-3-carboxylic acid (177 °C) and 6-iodopyridine-3-carboxylic acid (189-190 °C)[1][2]. The presence of the heavier iodine atom and strong intermolecular hydrogen bonding suggests a relatively high melting point.

PropertyValueSource(s)
Molecular Formula C₆H₄INO₂--INVALID-LINK--
Molecular Weight 249.01 g/mol --INVALID-LINK--
CAS Number 6042-35-9--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Appearance White to off-white solid (predicted)General knowledge
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, Methanol (predicted by analogy)[1]Inferred
Melting Point ~180-195 °C (estimated)Inferred

Synthesis and Purification

The most logical and established route to synthesize this compound is via a Sandmeyer reaction, starting from the readily available 2-aminonicotinic acid.[3][4] This classic transformation provides a reliable method for the introduction of an iodine atom onto an aromatic ring by converting a primary amine into a diazonium salt, which is subsequently displaced by iodide.

Proposed Synthetic Workflow: Sandmeyer Reaction

The diagram below illustrates the key steps in the proposed synthesis. The causality is clear: the amine must first be converted to the diazonium salt intermediate before the iodide can displace the diazo group.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement cluster_2 Step 3: Workup & Purification A 2-Aminonicotinic Acid in aq. H₂SO₄ B Add NaNO₂ (aq) (0-5 °C) C In situ formation of 2-Diazoniumpyridine-3-carboxylic acid salt D Add KI (aq) solution C->D Transfer E Warm to RT, then heat (e.g., 60-70 °C) F N₂ gas evolution G Precipitation of crude product H Cool and Filter G->H Isolate I Wash with cold water, then Na₂S₂O₃ (aq) J Recrystallize (e.g., from Ethanol/Water) K This compound

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.[3][4][5] Researchers should perform small-scale trials to optimize conditions.

  • Diazotization:

    • Suspend 2-aminonicotinic acid (1.0 eq) in a solution of dilute sulfuric acid (e.g., 2 M) in a flask equipped with a magnetic stirrer and thermometer.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in a minimal amount of water.

    • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.

    • Effervescence (evolution of N₂ gas) should be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Gently heat the mixture (e.g., to 60 °C) until gas evolution ceases, indicating the completion of the reaction.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash the filter cake with cold water.

    • To remove any residual iodine, wash the solid with a dilute solution of sodium thiosulfate (Na₂S₂O₃) until the filtrate is colorless. Wash again with cold water.

    • Dry the crude product. For further purification, recrystallization from a suitable solvent system such as ethanol/water is recommended.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The protons are designated H-4, H-5, and H-6.

  • H-6: Expected to be the most deshielded proton due to its position ortho to the ring nitrogen. It should appear as a doublet of doublets (dd) with a medium-range coupling to H-5 and a smaller long-range coupling to H-4.

  • H-4: Also ortho to the electron-withdrawing carboxylic acid group, this proton will be significantly deshielded. It should appear as a doublet of doublets (dd) with a large ortho coupling to H-5 and a smaller meta coupling to H-6.

  • H-5: This proton, positioned between H-4 and H-6, will appear as a triplet or, more accurately, a doublet of doublets (dd) with two larger ortho/meta couplings.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH12.0 - 13.0broad singlet-
H-68.6 - 8.8ddJ(H6-H5) ≈ 4-5 Hz, J(H6-H4) ≈ 1.5-2 Hz
H-48.2 - 8.4ddJ(H4-H5) ≈ 7-8 Hz, J(H4-H6) ≈ 1.5-2 Hz
H-57.4 - 7.6ddJ(H5-H4) ≈ 7-8 Hz, J(H5-H6) ≈ 4-5 Hz

Prediction based on data for nicotinic acid and standard substituent effects.[6][7]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms.

  • C=O (Carboxyl): The carbonyl carbon will be the most deshielded, appearing in the typical range for carboxylic acids.

  • C-I (Ips-carbon): The carbon directly attached to the iodine atom (C-2) will be significantly shifted upfield due to the heavy atom effect, a characteristic feature.

  • Ring Carbons: The remaining four aromatic carbons will appear in the typical range for pyridine rings, with their specific shifts influenced by the positions of the nitrogen, iodo, and carboxyl groups.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 170Typical carboxylic acid carbonyl
C-6~152Ortho to nitrogen
C-4~140Para to nitrogen, ortho to carboxyl
C-3~135Attached to carboxyl group
C-5~125Standard aromatic region
C-2115 - 125Attached to iodine (heavy atom effect)

Prediction based on data for nicotinic acid and standard substituent effects.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band should appear between 1700-1725 cm⁻¹, typical for the carbonyl stretch of an aromatic carboxylic acid.

  • C-O Stretch / O-H Bend: A medium intensity band is expected around 1300 cm⁻¹, associated with C-O stretching coupled with O-H in-plane bending.

  • Aromatic C=C/C=N Stretches: Multiple sharp bands of variable intensity will be present in the 1400-1600 cm⁻¹ region.

Reactivity and Applications in Drug Discovery

This compound is a bifunctional building block primarily utilized in medicinal chemistry.[10][11] Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential and controlled derivatization.

G cluster_0 Carboxylic Acid Reactivity cluster_1 Iodide Reactivity (Cross-Coupling) A 2-Iodopyridine- 3-carboxylic acid B Amide Bond Formation (e.g., with R-NH₂, coupling agents) A->B C Esterification (e.g., with R-OH, acid catalyst) A->C D Suzuki Coupling (with R-B(OH)₂, Pd catalyst) A->D E Sonogashira Coupling (with R-C≡CH, Pd/Cu catalyst) A->E F Buchwald-Hartwig Amination (with R₂NH, Pd catalyst) A->F

Caption: Key reaction pathways for this compound.

  • As a Synthetic Intermediate: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 2-position, including alkyl, aryl, and alkynyl groups, which is a cornerstone of modern drug synthesis.[12]

  • In Medicinal Chemistry: Pyridine carboxylic acid scaffolds are prevalent in a vast number of marketed drugs.[10] This specific isomer allows synthetic chemists to explore the chemical space around the pyridine core, tuning properties like solubility, lipophilicity, and target binding by modifying both the 2- and 3-positions.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not universally available. The following guidance is based on data for structurally related compounds such as 2-iodopyridine, 3-iodopyridine, and other pyridine carboxylic acids.[3][13][14][15][16]

  • Hazard Statements (Anticipated):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

2-Iodopyridine-3-carboxylic acid solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Iodopyridine-3-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the solubility characteristics of this compound. Moving beyond a simple data table, this document elucidates the underlying chemical principles that govern its solubility and provides a detailed protocol for empirical determination. This approach is designed to empower researchers to make informed decisions in solvent selection for a variety of applications, from reaction chemistry to formulation development.

Introduction to this compound and the Critical Role of Solubility

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motifs, including a pyridine ring, a carboxylic acid group, and an iodine atom, make it a versatile building block for the synthesis of more complex molecules. The solubility of this compound is a critical physical property that influences its utility in various laboratory and industrial settings. Understanding its behavior in different organic solvents is paramount for:

  • Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental for optimal reaction kinetics.

  • Purification: Techniques such as crystallization and chromatography are highly dependent on differential solubility.

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and efficacy.

  • Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR requires knowledge of suitable solvents.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[1] For a solute to dissolve, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. The key molecular features of this compound that dictate its solubility are:

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3][4] This feature suggests good solubility in polar, protic solvents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. The ring itself also contributes to the overall polarity of the molecule.

  • Iodine Atom: The iodine atom is large and polarizable, contributing to van der Waals forces and potentially halogen bonding, which can influence interactions with specific solvents.

Given these structural features, it is anticipated that this compound will exhibit a range of solubilities across different solvent classes.

Solvent Classification and Expected Solubility Trends

Organic solvents are broadly classified based on their polarity (dielectric constant) and their ability to donate hydrogen bonds (protic vs. aprotic).[5]

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (O or N) and can act as hydrogen bond donors.[5] Due to the carboxylic acid and pyridine nitrogen, this compound is expected to have favorable interactions and thus higher solubility in these solvents.[6][7]

  • Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, DMSO, THF) are polar but lack a hydrogen atom that can be donated for hydrogen bonding.[5] They can, however, act as hydrogen bond acceptors. Moderate to good solubility is expected in these solvents due to dipole-dipole interactions and hydrogen bonding with the carboxylic acid proton.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and are incapable of significant hydrogen bonding.[8][9] The solubility of the highly polar this compound is expected to be low in these solvents.

A summary of common organic solvents and their relevant properties is presented in Table 1.

Table 1: Properties of Common Organic Solvents

SolventClassDielectric Constant (ε)
WaterPolar Protic80.1
MethanolPolar Protic32.7
EthanolPolar Protic24.5
IsopropanolPolar Protic19.9
Acetic AcidPolar Protic6.2
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7
AcetonitrilePolar Aprotic37.5
AcetonePolar Aprotic20.7
Dichloromethane (DCM)Polar Aprotic9.1
Tetrahydrofuran (THF)Polar Aprotic7.5
Ethyl AcetatePolar Aprotic6.0
Diethyl EtherNonpolar4.3
TolueneNonpolar2.4
HexaneNonpolar1.9

Note: Dielectric constants are approximate values and can vary with temperature.[10]

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for determining the solubility of this compound in a chosen organic solvent. This method is designed to be self-validating by ensuring that a saturated solution is achieved and accurately measured.

Materials and Equipment
  • This compound (ensure purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Pipettes

  • HPLC or UV-Vis spectrophotometer (for quantification)

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add a known volume of solvent to a vial prep1->prep2 Combine equil1 Vortex to mix prep2->equil1 equil2 Incubate in a thermostatic shaker (e.g., 24h at 25°C) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant with a syringe sample1->sample2 sample3 Filter through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute the filtrate sample3->sample4 sample5 Analyze by HPLC or UV-Vis sample4->sample5 calc1 Determine concentration from calibration curve sample5->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Procedure
  • Preparation of the Sample:

    • Add an excess amount of this compound to a vial. The exact amount is not critical, but there must be undissolved solid present after equilibration.

    • Accurately add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes to ensure good initial mixing.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours) to ensure that a saturated solution is formed. Longer times may be necessary and should be determined empirically.

  • Sampling:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute a known volume of the filtered, saturated solution with the same solvent.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

    • The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

This protocol is a self-validating system because the presence of excess solid at the end of the equilibration period confirms that the solution is saturated. The use of a quantitative analytical technique ensures the accuracy of the final solubility value.

Safety Considerations

When handling this compound and organic solvents, it is essential to adhere to standard laboratory safety practices.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[11][12][13][14]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

Conclusion

References

spectroscopic data (NMR, IR, MS) of 2-Iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Iodopyridine-3-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 6042-35-9) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a substituted nicotinic acid derivative, it serves as a versatile building block for synthesizing more complex molecules, leveraging the reactivity of both the carboxylic acid handle and the carbon-iodine bond, which is amenable to various cross-coupling reactions. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in reaction monitoring.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete set of publicly available, experimentally verified spectra for this specific molecule is limited, this document synthesizes data from closely related structural analogs and first principles to construct a reliable and predictive spectroscopic profile. This approach, grounded in established chemical principles, offers a robust framework for researchers engaged in its synthesis or application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis considers the electronic effects of the electron-withdrawing carboxylic acid group and the electron-withdrawing, yet sterically bulky, iodine substituent on the pyridine ring.

Proton (¹H) NMR Spectroscopy

Theoretical Framework & Data Interpretation

The ¹H NMR spectrum is expected to show four distinct signals: three corresponding to the protons on the pyridine ring (H-4, H-5, and H-6) and one for the acidic proton of the carboxylic acid. The chemical shifts are influenced by the deshielding effect of the aromatic ring and the specific electronic contributions of the substituents.

  • H-6 : This proton is positioned ortho to the electronegative nitrogen atom, leading to a significant downfield shift, likely appearing as the most deshielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, ~5 Hz) and H-4 (meta coupling, ~2 Hz).

  • H-4 : This proton is also ortho to a substituent (the carboxylic acid group) and will be deshielded. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, ~8 Hz) and H-6 (meta coupling, ~2 Hz).

  • H-5 : Positioned between H-4 and H-6, this proton will experience coupling from both neighbors and appear as a doublet of doublets (dd) or a triplet of doublets (td), with two larger ortho couplings.

  • -COOH : The carboxylic acid proton is highly deshielded and typically appears as a very broad singlet far downfield, often above 10 ppm.[3] Its presence can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.[3]

The predicted chemical shifts are derived by comparing the spectra of nicotinic acid[4][5] and 2-iodopyridine.[6]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.60 - 8.75ddJH6-H5 ≈ 4-5, JH6-H4 ≈ 1-2
H-4~8.20 - 8.35ddJH4-H5 ≈ 7-8, JH4-H6 ≈ 1-2
H-5~7.50 - 7.65ddJH5-H4 ≈ 7-8, JH5-H6 ≈ 4-5
-COOH>13.0br sN/A

Experimental Protocol

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its polarity effectively solubilizes the carboxylic acid, and it shifts the residual water peak away from the signals of interest. It also allows for the observation of the acidic -COOH proton, which would exchange in solvents like D₂O or CD₃OD.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the coupled aromatic protons.

  • Acquisition : Record the spectrum at room temperature, acquiring at least 16 scans to ensure a good signal-to-noise ratio. A relaxation delay of 2 seconds is recommended.

  • Processing : Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the spectrum manually. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Caption: Structure of this compound with proton numbering.

Carbon (¹³C) NMR Spectroscopy

Theoretical Framework & Data Interpretation

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.

  • C=O : The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing around 165-170 ppm.[7]

  • Aromatic Carbons : The five carbons of the pyridine ring will appear in the aromatic region (120-160 ppm).

  • C-2 (bearing Iodine) : This carbon is subject to the "heavy atom effect," where the large electron cloud of the iodine atom induces significant shielding.[8] Therefore, C-2 is expected to be shifted significantly upfield compared to its position in the non-iodinated analog, likely appearing below 120 ppm.

  • C-3 and C-4 : These carbons are adjacent to the electron-withdrawing carboxylic acid and will be deshielded.

  • C-6 : This carbon, adjacent to the nitrogen, will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O~166.0Carboxylic acid carbonyl
C-6~152.0Adjacent to Nitrogen
C-4~142.0Deshielded by COOH group
C-3~138.0Deshielded by COOH group
C-5~125.0Least influenced by substituents
C-2~115.0Shielded by heavy atom effect of Iodine[8]

Infrared (IR) Spectroscopy

Theoretical Framework & Data Interpretation

IR spectroscopy is exceptionally effective for identifying the carboxylic acid functional group, which presents several highly characteristic absorption bands.[9] In the solid state or in concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers, which profoundly influences the spectrum.

  • O-H Stretch : A very broad, strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This band is the hallmark of a carboxylic acid dimer and often obscures the C-H stretching signals.[10]

  • C=O Stretch : A strong, sharp absorption band should appear between 1700 and 1725 cm⁻¹. Its exact position is sensitive to the electronic effects of the pyridine ring.

  • C-O Stretch / O-H Bend : The spectrum will contain a medium intensity C-O stretching band around 1210-1320 cm⁻¹ and a broad O-H out-of-plane bending ("wag") band around 900-960 cm⁻¹.[9]

  • Aromatic Stretches : C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

  • C-I Stretch : The carbon-iodine bond stretch is a low-energy vibration and will appear in the far-infrared region, typically around 500 cm⁻¹, which may be below the range of standard mid-IR spectrometers.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Strong, Very BroadO-H Stretch (H-bonded dimer)[10]
~1710Strong, SharpC=O Stretch (Carboxylic Acid)[11]
1550 - 1600MediumC=C / C=N Aromatic Ring Stretches
1210 - 1320MediumC-O Stretch
900 - 960Medium, BroadO-H Bend (Out-of-plane)[9]

Experimental Protocol (Attenuated Total Reflectance - ATR)

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan : Record a background spectrum of the empty ATR stage. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure : Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Data Acquisition : Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning : After acquisition, clean the crystal thoroughly.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean Clean ATR Crystal Background Acquire Background (Self-Validation) Clean->Background Sample Apply Solid Sample Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Spectrum (4000-400 cm⁻¹) Pressure->Acquire Process ATR & Baseline Correction Acquire->Process Analyze Identify Key Bands (O-H, C=O, C-O) Process->Analyze

Caption: Standard workflow for obtaining an ATR-IR spectrum.

Mass Spectrometry (MS)

Theoretical Framework & Data Interpretation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For a molecule like this compound (C₆H₄INO₂), the exact mass is 248.9290 g/mol .

  • Molecular Ion (M⁺•) : Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 249.9363 would be prominent. With Electron Ionization (EI), a distinct molecular ion peak at m/z 249 should be visible.

  • Key Fragmentations : The molecule is expected to fragment via predictable pathways under EI conditions.[12][13]

    • Loss of •OH : Cleavage of the hydroxyl radical from the carboxylic acid group would result in a fragment at m/z 232 ([M-17]⁺).

    • Loss of •COOH : Loss of the entire carboxyl group as a radical would yield a significant fragment at m/z 204 ([M-45]⁺), corresponding to the 2-iodopyridinium cation.

    • Loss of •I : The C-I bond is relatively weak and can cleave to lose an iodine radical, resulting in a fragment at m/z 122 ([M-127]⁺).

Table 4: Predicted Mass Spectrometry Fragments (EI)

m/zPredicted IdentityRationale
249[C₆H₄INO₂]⁺•Molecular Ion (M⁺•)
232[C₆H₄INO]⁺Loss of •OH[12]
204[C₅H₄IN]⁺Loss of •COOH[12]
122[C₆H₄NO₂]⁺Loss of •I

Experimental Protocol (ESI-MS)

  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small addition of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrumentation : Use a Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.

  • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This method is chosen for its simplicity and direct analysis of the compound without chromatographic separation.

  • Source Parameters : Optimize ESI source parameters, including capillary voltage (~3.5 kV), nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable spray and maximize the signal of the ion of interest.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. High-resolution measurement allows for the determination of the exact mass, enabling confirmation of the elemental formula.

***dot digraph "Fragmentation_Pathway" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

M [label="[M]⁺•\nm/z = 249"]; M_minus_OH [label="[M-OH]⁺\nm/z = 232"]; M_minus_COOH [label="[M-COOH]⁺\nm/z = 204"]; M_minus_I [label="[M-I]⁺\nm/z = 122"];

M -> M_minus_OH [label="- •OH"]; M -> M_minus_COOH [label="- •COOH"]; M -> M_minus_I [label="- •I"]; }

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Iodopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and electronic properties of 2-iodopyridine-3-carboxylic acid, a versatile building block in modern organic synthesis. The strategic placement of the iodo, carboxylic acid, and pyridine nitrogen functionalities imparts a unique electronic landscape, influencing its reactivity in a variety of palladium-catalyzed cross-coupling reactions. This document delves into the synthesis of this key intermediate, explores its electronic characteristics, and provides detailed, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, mechanistic insights, and data interpretation are emphasized to empower researchers in leveraging this molecule for the synthesis of complex molecular architectures, particularly in the context of pharmaceutical and materials science research.

Introduction: The Strategic Importance of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize the pyridine ring at various positions is paramount for the systematic exploration of chemical space and the optimization of molecular properties. This compound has emerged as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The C2-iodo group serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, while the C3-carboxylic acid moiety can be utilized for amide bond formation, esterification, or decarboxylation, or can act as a directing group. The pyridine nitrogen, with its inherent basicity and coordinating ability, further modulates the electronic properties and reactivity of the entire molecule.

This guide will provide a deep dive into the chemical behavior of this compound, offering both a theoretical framework and practical, actionable protocols for its effective utilization in the laboratory.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound begins with the readily available 2-aminopyridine-3-carboxylic acid. The transformation is typically achieved via a Sandmeyer-type reaction.

Synthetic Protocol: Diazotization and Iodination

This two-step, one-pot procedure involves the diazotization of the amino group followed by the introduction of iodine.

Materials:

  • 2-Aminopyridine-3-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

Step-by-Step Methodology:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2-aminopyridine-3-carboxylic acid (1.0 eq) to concentrated sulfuric acid. Stir the mixture until a homogeneous solution is obtained. While maintaining the low temperature, add a solution of sodium nitrite (1.1 eq) in water dropwise. The formation of the diazonium salt is typically accompanied by a slight color change. It is crucial to maintain the temperature below 5 °C to prevent the premature decomposition of the unstable diazonium salt[1][2].

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.

  • Work-up and Purification: After the gas evolution ceases, allow the reaction mixture to warm to room temperature. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product may precipitate out of the solution. Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Low Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a low temperature is critical to prevent its decomposition and the formation of unwanted side products[1].

  • Acidic Medium: A strong acidic medium is necessary to generate nitrous acid in situ from sodium nitrite and to protonate the amino group, facilitating the diazotization process.

  • Excess Iodide: A slight excess of potassium iodide ensures the complete conversion of the diazonium salt to the desired iodo-pyridine.

Electronic Properties of this compound

The electronic nature of this compound is a complex interplay of the inductive and resonance effects of its substituents on the pyridine ring.

Inductive and Resonance Effects
  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) on the ring. It can also participate in resonance, delocalizing the pi-electrons and making the ring electron-deficient, particularly at the ortho and para positions (C2, C4, and C6).

  • Carboxylic Acid Group: The carboxylic acid group at the C3 position is a meta-director and a deactivating group due to its electron-withdrawing inductive and resonance effects (-I, -M).

  • Iodine Atom: The iodine atom at the C2 position is a halogen, which exhibits a dual electronic effect. It is deactivating due to its electron-withdrawing inductive effect (-I) but can also be weakly activating through its electron-donating resonance effect (+M) due to its lone pairs. However, for halogens, the inductive effect generally dominates.

The combination of these electron-withdrawing groups renders the pyridine ring significantly electron-deficient. This has profound implications for its reactivity.

Acidity (pKa)
Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the substituents, the signals will be shifted downfield compared to unsubstituted pyridine. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which is often concentration and solvent-dependent[5][6][7][8].

  • ¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the iodine (C2) will show a characteristic upfield shift due to the heavy atom effect. The carbonyl carbon of the carboxylic acid will appear in the typical range for carboxylic acids (δ 165-185 ppm)[5][6][7][8][9].

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid and the substituted pyridine ring.

  • O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

  • C=O Stretch: A strong absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. Conjugation with the pyridine ring may shift this band to a slightly lower wavenumber.

  • C-O Stretch and O-H Bend: These appear in the fingerprint region, typically between 1200-1400 cm⁻¹.

  • Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Functional Group Predicted Chemical Shift / Wavenumber
¹H NMRPyridine-Hδ 7.5 - 9.0 ppm
COOHδ >10 ppm (broad singlet)
¹³C NMRPyridine-Cδ 120 - 160 ppm
C-IUpfield shift relative to C-H
C=Oδ 165 - 185 ppm
IR SpectroscopyO-H stretch (dimer)2500 - 3300 cm⁻¹ (broad)
C=O stretch1700 - 1725 cm⁻¹ (strong)
C=C, C=N stretch1400 - 1600 cm⁻¹

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective functionalization under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane/Water or Toluene/Water solvent mixture

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and ligand (e.g., PPh₃; 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the base (e.g., K₂CO₃; 2.0-3.0 eq) and the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyridine-3-carboxylic acid.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for catalytic activity. Pd(OAc)₂ with a phosphine ligand is a common and effective system. The ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle.

  • Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Carbonates are commonly used as they are effective and generally well-tolerated by many functional groups.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Phenylboronic acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product: 2-Phenylpyridine-3-carboxylic acid purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent and the amine base (2-3 eq). Finally, add phenylacetylene (1.1-1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 2-(phenylethynyl)pyridine-3-carboxylic acid.

Causality of Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) iodide co-catalyst is crucial for the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center[10].

  • Amine Base: The amine serves as both a base to neutralize the HI formed during the reaction and as a solvent or co-solvent. It also helps to keep the copper catalyst in its active Cu(I) state.

  • Anhydrous and Degassed Conditions: Oxygen can promote the homocoupling of the alkyne (Glaser coupling), a common side reaction. Therefore, maintaining an inert and dry atmosphere is important for high yields of the desired cross-coupled product.

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII Oxidative Addition (R¹-I) Pd_alkyne R¹-Pd(II)L₂-C≡CR² PdII->Pd_alkyne Pd_alkyne->Pd0 Product R¹-C≡CR² Pd_alkyne->Product Reductive Elimination Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide [CuI], Base Cu_acetylide->PdII Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu; 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq), aniline (1.2 eq), and the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography to afford 2-(phenylamino)pyridine-3-carboxylic acid.

Causality of Experimental Choices:

  • Bulky Electron-Rich Ligands: The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst deactivation[11][12].

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate, which is a key step in the catalytic cycle.

  • Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxidation, making an inert atmosphere essential for reproducible results.

Diagram: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow start Reactants: - this compound - Aniline catalyst Catalytic System: - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) start->catalyst conditions Reaction Conditions: - Anhydrous, Degassed Solvent - Inert Atmosphere - Heat (80-110 °C) catalyst->conditions product Product: 2-(Phenylamino)pyridine-3-carboxylic acid conditions->product

Caption: Logical relationship of components in the Buchwald-Hartwig amination.

Other Potential Reactivity

Decarboxylation

The carboxylic acid group at the C3 position can be removed through decarboxylation, typically by heating in the presence of a catalyst or a suitable solvent. This reaction would yield 2-iodopyridine. The ease of decarboxylation can be influenced by the electronic nature of the other substituents on the pyridine ring[9][13].

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay of the pyridine nitrogen, the iodo substituent, and the carboxylic acid group, dictate its reactivity. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization, providing access to a wide array of substituted pyridine derivatives. This guide has provided a detailed overview of its synthesis, electronic characteristics, and practical protocols for its use in key synthetic transformations. A thorough understanding of the principles and experimental nuances outlined herein will enable researchers to effectively harness the synthetic potential of this important molecule in their drug discovery and materials science endeavors.

References

Leveraging 2-Iodopyridine-3-carboxylic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the pyridine ring holds a privileged position due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] 2-Iodopyridine-3-carboxylic acid has emerged as a particularly valuable starting material, offering a trifecta of reactive sites that empower medicinal chemists to explore diverse chemical space with precision and control. This guide provides a technical overview of the strategic applications of this compound, grounded in its unique chemical reactivity and potential for generating high-value molecular architectures.

The core utility of this compound stems from its distinct functional handles:

  • The Pyridine Core: An electron-deficient aromatic system, the nitrogen atom of which can engage in crucial hydrogen bonding interactions with biological targets and modulate the molecule's physicochemical properties, such as solubility and lipophilicity.[1]

  • The 3-Carboxylic Acid: This group serves as a versatile anchor for a wide range of chemical transformations, most notably amide bond formation, creating a direct linkage to other molecular fragments. Furthermore, the carboxylic acid itself, or its bioisosteres, can act as a key pharmacophoric element, interacting with metal ions or charged residues in enzyme active sites or receptor binding pockets.[1]

  • The 2-Iodo Substituent: The carbon-iodine bond is a highly effective handle for transition-metal-catalyzed cross-coupling reactions.[3][4] This allows for the strategic introduction of a vast array of carbon and heteroatom substituents, providing a powerful tool for structure-activity relationship (SAR) optimization.

This document will delve into the specific applications of this scaffold in the synthesis of enzyme inhibitors, receptor modulators, and other potential therapeutic agents, complete with experimental insights and workflow visualizations.

Core Application: A Lynchpin in Cross-Coupling Strategies

The most significant advantage of this compound in synthetic medicinal chemistry is its suitability for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their robustness and broad substrate scope, enabling the formation of C-C and C-heteroatom bonds that are otherwise challenging to construct.[4][5]

The reactivity of the C-I bond facilitates several key transformations:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or aryl-heteroaryl structures.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.[4]

  • Sonogashira Coupling: Creation of C-C triple bonds by reacting with terminal alkynes.

This modular approach allows for the rapid generation of compound libraries, where the pyridine-3-carboxylic acid core is maintained while the substituent at the 2-position is systematically varied to probe the binding requirements of a biological target.

G cluster_start Starting Material cluster_reaction Pd-Catalyzed Cross-Coupling cluster_product Diversified Scaffolds start This compound suzuki Suzuki Coupling (+ R-B(OH)2) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (+ R-NH2) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu Catalyst, Base prod_suzuki 2-Aryl-pyridine- 3-carboxylic acid suzuki->prod_suzuki prod_buchwald 2-Amino-pyridine- 3-carboxylic acid buchwald->prod_buchwald prod_sonogashira 2-Alkynyl-pyridine- 3-carboxylic acid sonogashira->prod_sonogashira

Caption: General workflow for diversifying the this compound scaffold.

Application I: Engineering Novel Enzyme Inhibitors

Pyridine carboxylic acid isomers are well-established scaffolds in the design of enzyme inhibitors for a multitude of diseases, including cancer, tuberculosis, and diabetes.[1][2] The versatility of this compound provides a logical and efficient starting point for developing new classes of inhibitors.

Design Rationale:

The general strategy involves using the carboxylic acid moiety as an "anchor" to bind to a key region of the enzyme's active site, often through coordination with a metal cofactor or hydrogen bonding with catalytic residues.[1] The substituent introduced at the 2-position via cross-coupling is then systematically modified to occupy adjacent hydrophobic or hydrophilic pockets, thereby enhancing potency and selectivity.

For instance, in the context of kinase inhibitors, the pyridine core can function as a hinge-binder, while the appended aryl or heteroaryl group at the 2-position extends into the solvent-exposed region, allowing for the fine-tuning of pharmacokinetic properties.

Target ClassRationale for using 2-Iodopyridine-3-COOH scaffoldPotential Biological Activity
Kinases Pyridine core as hinge-binder; R-group at C2 explores solvent front.Anti-cancer[6]
Proteases Carboxylate mimics substrate; R-group at C2 provides specificity.Antiviral, Anti-inflammatory
α-Amylase Carboxylate interacts with active site residues.Anti-diabetic[7][8]
DNA Gyrase Pyridone-like structures show interaction via metal ion bridging.Antibacterial[9][10][11]
Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a 2-aryl-pyridine-3-carboxylic acid derivative, a common core in many biologically active molecules.

Objective: To synthesize 2-(4-methoxyphenyl)pyridine-3-carboxylic acid.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, typically an aqueous solution of K₂CO₃ (3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, acidify the mixture with 1M HCl to a pH of ~4-5. This protonates the carboxylate, making the product extractable into an organic solvent.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Application II: Scaffolding for Receptor Modulators

Nuclear receptors and G-protein coupled receptors (GPCRs) are critical targets in drug discovery.[12] The development of selective receptor modulators—agonists, antagonists, or allosteric modulators—relies on the ability to synthesize molecules that can precisely fit into complex ligand-binding pockets.

The modular synthesis enabled by this compound is ideally suited for this purpose. The carboxylic acid can be converted to an amide, ester, or other functional group to interact with polar residues, while the variable R-group installed at the C2 position can be tailored to explore the hydrophobic regions of the ligand-binding domain. This systematic approach is crucial for building a detailed SAR and optimizing for both potency and selectivity.[13]

G cluster_workflow Drug Discovery Workflow Start 2-Iodopyridine- 3-carboxylic acid Coupling Parallel Suzuki Coupling with Library of Boronic Acids Start->Coupling Amidation Amide Formation with Library of Amines Coupling->Amidation Screening High-Throughput Screening (HTS) Amidation->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: A drug discovery workflow utilizing this compound.

Application III: Probing for Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Related structures, such as functionalized 2-pyridone-3-carboxylic acids, have demonstrated promising activity against various bacterial strains, including Gram-positive organisms like Staphylococcus aureus.[9][10][11] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[11]

This precedent suggests that libraries derived from this compound are worthy of investigation as potential antimicrobials. By first creating a diverse set of 2-substituted derivatives and then forming amides at the 3-position, researchers can generate novel chemical entities for screening against panels of pathogenic bacteria and fungi.

Compound ClassOrganismActivity (MIC)Reference
Alkyl Pyridine AnalogsS. aureusMatching lead compounds[14]
2-Pyridone DerivativesS. aureus"Excellent activities"[9][10][11]
Nicotinic Acid DerivativesE. coli, S. aureusConsiderable efficacy

The data from related pyridine scaffolds strongly supports the hypothesis that novel and potent antimicrobial agents can be developed from the this compound template.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its inherent trifunctionality provides a robust and logical framework for the synthesis of diverse and complex small molecules. The capacity for reliable, late-stage functionalization via cross-coupling reactions makes it an invaluable tool for lead discovery and optimization campaigns targeting a wide range of diseases. As researchers continue to push the boundaries of chemical space, the intelligent application of versatile scaffolds like this compound will remain a cornerstone of successful drug development programs.

References

An In-Depth Technical Guide to 2-Iodopyridine-3-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodopyridine-3-carboxylic acid, also known as 2-iodonicotinic acid, has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature—featuring a pyridine ring, a reactive iodine atom at the C-2 position, and a carboxylic acid group at the C-3 position—provides a powerful handle for constructing complex molecular architectures. This guide offers an in-depth exploration of its synthesis, physicochemical properties, and, most critically, its application in cornerstone synthetic transformations. We will delve into the mechanistic details and provide field-proven protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as other significant transformations. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who seek to leverage this scaffold for the synthesis of novel compounds.

Core Characteristics of this compound

This compound is a stable, solid organic compound that serves as a key intermediate in the synthesis of a wide array of substituted pyridines.[1] The strategic placement of the iodo and carboxyl groups makes it an ideal substrate for sequential and regioselective functionalization. The C-I bond is particularly susceptible to palladium-catalyzed oxidative addition, making it the primary site for cross-coupling reactions, while the carboxylic acid group can be used for amide bond formation, esterification, or decarboxylation.[2][3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 6042-35-9[4][5][][7][8]
Molecular Formula C₆H₄INO₂[4][5]
Molecular Weight 249.01 g/mol [4][5]
IUPAC Name This compound[]
Appearance SolidN/A
Purity Typically ≥98%[5]
InChI Key KEYRTRGLKSAGJN-UHFFFAOYSA-N[]

Synthesis of this compound

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into its impurity profile and potential reactivity. A common laboratory-scale synthesis involves the iodination of a suitable pyridine precursor. For instance, diazotization of 2-aminonicotinic acid followed by a Sandmeyer-type reaction with potassium iodide can yield the desired product. Another viable route is the direct iodination of nicotinic acid derivatives, although this can sometimes lead to regioselectivity challenges.

A related procedure for the synthesis of 2-amino-5-bromo-3-iodopyridine involves the iodination of 2-amino-5-bromopyridine using a mixture of potassium iodate and potassium iodide in sulfuric acid, demonstrating a feasible method for introducing iodine onto the pyridine ring.[9]

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unleashed in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions, often with excellent regioselectivity, leaving the carboxylic acid group untouched for subsequent modifications.[2][10]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11] For this compound, this reaction enables the introduction of a wide variety of aryl or vinyl substituents at the C-2 position.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. A base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step. The final reductive elimination step regenerates the Pd(0) catalyst and releases the C-C coupled product. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reaction rate.[11][12]

Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Experimental Protocol (Illustrative):

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).[12]

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%), to the tube.[13]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1), via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and dry under vacuum to yield the 2-aryl-pyridine-3-carboxylic acid derivative.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne.[14][15] This reaction is exceptionally useful for creating linear, rigid structures often found in materials science and as precursors for more complex heterocyclic systems.

Causality and Mechanistic Insight: This reaction uniquely employs a dual catalytic system.[16] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper co-catalyst is essential for the second cycle, where it reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[15][16]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Iodopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridine-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] At the heart of many biologically active compounds and functional materials lies the biaryl motif, and among these, structures containing the pyridine ring are of paramount importance.[4]

This guide provides a detailed exploration of the Suzuki coupling reaction with a specific, and often challenging, substrate: 2-iodopyridine-3-carboxylic acid. The presence of both a halogen at the 2-position and a carboxylic acid at the 3-position on the pyridine ring introduces unique electronic and steric considerations that necessitate a carefully optimized approach. This document will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer insights into overcoming common challenges associated with this class of substrates.

Mechanistic Overview: A Three-Step Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step of the cycle.[1][7] The reactivity of the halide is a key factor, with iodides generally being more reactive than bromides or chlorides.[8]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I (this compound) Ar-Pd(II)-X-L2 Ar-Pd(II)(I)L₂ Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar'-B(OR)₂ (Boronic Acid/Ester) Base Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'L₂ Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product) Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Phenylboronic acid - Pd(OAc)₂ & SPhos - K₂CO₃ start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extraction with Ethyl Acetate workup->extract purify Purification (Column Chromatography) extract->purify end End purify->end

References

Application Notes and Protocols for Sonogashira Coupling with 2-Iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intricacies of Sonogashira Coupling on a Bifunctional Pyridine Scaffold

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Its power lies in its ability to construct complex molecular architectures under relatively mild conditions, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] This guide provides an in-depth exploration of the Sonogashira coupling as applied to a particularly challenging yet synthetically valuable substrate: 2-iodopyridine-3-carboxylic acid.

The unique structural features of this compound—namely, the presence of a carboxylic acid group and a pyridine nitrogen atom in proximity to the reactive iodide—present a distinct set of challenges that necessitate careful optimization of reaction conditions. The acidic proton of the carboxylic acid can interfere with the basic conditions typically employed in Sonogashira couplings, while the pyridine nitrogen can potentially coordinate with the palladium catalyst, influencing its reactivity. This document will dissect these challenges and provide detailed, field-proven protocols to achieve successful and high-yielding couplings.

Understanding the Mechanistic Landscape

A successful Sonogashira coupling hinges on the synergistic interplay of a palladium catalyst and, in the classic approach, a copper(I) co-catalyst. The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.[1][3]

The Palladium Cycle: The Engine of C-C Bond Formation
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) intermediate.[1][4] The reactivity of the halide is a critical factor, with iodides being more reactive than bromides or chlorides.[1][4]

  • Transmetalation: The key C-C bond-forming step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium center.[1][3]

  • Reductive Elimination: The final step is the reductive elimination of the desired product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The Copper Cycle: Activating the Alkyne

The primary role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][5] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[1][5] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium intermediate.[5][6]

Visualizing the Catalytic Cycles

To better illustrate the intricate dance of molecules in this reaction, the following diagrams depict the classical copper-catalyzed and the increasingly popular copper-free Sonogashira coupling mechanisms.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 Ar-Pd(II)(L)₂-I pd0->pd_int1 Oxidative Addition (Ar-I) pd_int2 Ar-Pd(II)(L)₂-C≡CR pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination (Ar-C≡CR) cu_cat Cu(I) cu_alkyne [Cu-C≡CR] cu_cat->cu_alkyne cu_alkyne->pd_int1 alkyne H-C≡CR alkyne->cu_alkyne Deprotonation base Base

Caption: Classical Copper-Catalyzed Sonogashira Mechanism.

Copper_Free_Sonogashira cluster_pd_free Copper-Free Palladium Cycle pd0_free Pd(0)L₂ pd_int1_free Ar-Pd(II)(L)₂-I pd0_free->pd_int1_free Oxidative Addition (Ar-I) pd_alkyne_complex [Ar-Pd(II)(L)(H-C≡CR)]⁺ pd_int1_free->pd_alkyne_complex Alkyne Coordination pd_acetylide Ar-Pd(II)(L)-C≡CR pd_alkyne_complex->pd_acetylide Deprotonation (Base) pd_acetylide->pd0_free Reductive Elimination (Ar-C≡CR)

Caption: Copper-Free Sonogashira Mechanism.

Strategic Considerations for this compound

The success of the Sonogashira coupling with this substrate is contingent on a careful selection of reagents and conditions to mitigate potential side reactions and catalyst inhibition.

The Challenge of the Carboxylic Acid Group

The acidic proton of the carboxylic acid can be readily deprotonated by the amine bases typically used in Sonogashira couplings. This can lead to several complications:

  • Base Quenching: The carboxylic acid will consume a stoichiometric amount of the base, potentially halting the reaction if the base is not present in sufficient excess.

  • Solubility Issues: The formation of a carboxylate salt can alter the solubility of the starting material and intermediates, potentially impacting reaction kinetics.

  • Decarboxylation: Under harsh conditions (high temperatures), the resulting carboxylate may be prone to decarboxylation, leading to undesired byproducts. Recent research has even explored the use of carboxylic acids as aryl sources through a decarbonylative Sonogashira coupling, highlighting the lability of this functional group under certain palladium-catalyzed conditions.[7][8][9]

The Influence of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[1][10] This can be a double-edged sword:

  • Catalyst Inhibition: Strong coordination can potentially stabilize the palladium complex to the point of inactivity, slowing down or even poisoning the catalyst.

  • Ligand Effects: In some cases, the pyridine moiety can act as an internal ligand, influencing the electronics and sterics of the catalytic center, which could be beneficial for certain transformations.

Recommended Protocols

Based on established principles of Sonogashira couplings and considering the specific nature of this compound, the following protocols are recommended.

Protocol 1: Classical Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point and leverages the enhanced reactivity afforded by the copper co-catalyst.

Experimental Workflow:

Workflow_Protocol1 start Start: Assemble Reactants degas Degas Reaction Mixture (e.g., Freeze-Pump-Thaw) start->degas reaction Heat to Reaction Temperature (e.g., 50-80 °C) degas->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup (Acidify to pH 3-4) monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end End: Characterize Product purify->end Workflow_Protocol2 start_cf Start: Assemble Reactants (No CuI) degas_cf Degas Reaction Mixture start_cf->degas_cf reaction_cf Heat to Reaction Temperature (Often higher than classical) degas_cf->reaction_cf monitor_cf Monitor by TLC/LC-MS reaction_cf->monitor_cf workup_cf Aqueous Workup (Acidify to pH 3-4) monitor_cf->workup_cf extract_cf Extract with Organic Solvent workup_cf->extract_cf purify_cf Purify by Column Chromatography extract_cf->purify_cf end_cf End: Characterize Product purify_cf->end_cf

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of C-N Bond Formation on a Multifunctional Scaffold

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process developers.[3]

This guide provides an in-depth technical overview and detailed protocols for a particularly challenging yet synthetically valuable transformation: the Buchwald-Hartwig amination of 2-iodopyridine-3-carboxylic acid. This substrate presents a unique set of challenges due to the electronic properties of the pyridine ring and the presence of a carboxylic acid functionality, which can interfere with the catalytic cycle. A potential side reaction of concern is the decarboxylation of the pyridinecarboxylic acid under the basic and often high-temperature conditions of the reaction.[4]

These application notes are designed to equip researchers with the knowledge to successfully navigate these challenges, providing not just a procedural blueprint but also a deep understanding of the underlying chemical principles.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the desired N-aryl pyridine product and regenerating the Pd(0) catalyst.[6]

Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Ar-I Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+ I- Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Amido Complex Base, -HBase+ I- Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Amido Complex->Catalyst Regeneration Ar-I This compound HNR'R'' Amine Base Base

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Key Challenges with this compound

The successful amination of this substrate requires careful consideration of two primary challenges:

  • Interference from the Carboxylic Acid: The acidic proton of the carboxylic acid can be deprotonated by the base, forming a carboxylate. This carboxylate can then coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Decarboxylation: Pyridinecarboxylic acids, particularly with electron-withdrawing groups, can undergo decarboxylation at elevated temperatures in the presence of a base. This side reaction consumes the starting material and reduces the yield of the desired product.

Strategic Approaches to Overcome Challenges

Two primary strategies can be employed to address the challenges posed by the carboxylic acid group:

  • Direct Coupling with a Tolerant Catalyst System: The development of highly active and sterically hindered phosphine ligands has enabled the use of weaker bases and milder reaction conditions, which can be more compatible with acidic functional groups.[7] The use of bases like LiHMDS in combination with ligands such as BrettPhos has been shown to provide tolerance for hydroxyl and carboxyl groups.[5]

  • Protecting Group Strategy: A more traditional and often robust approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination reaction.[8] This prevents interference from the acidic proton and the carboxylate group. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the direct coupling and the protecting group strategies.

Protocol 1: Direct Amination of this compound

This protocol is designed for researchers aiming for a more convergent synthesis and relies on a catalyst system known for its functional group tolerance.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
This compound176091-23-1249.00Commercially availableEnsure purity and dryness.
Aniline (example amine)62-53-393.13Commercially availableFreshly distilled if necessary.
BrettPhos Pd G3 Precatalyst1445085-55-1947.58Commercially availableAir and moisture sensitive. Handle in a glovebox.
Lithium bis(trimethylsilyl)amide (LiHMDS)4039-32-1167.33Commercially availableUse as a 1M solution in THF.
Anhydrous 1,4-Dioxane123-91-188.11Commercially availableDegas before use.

Experimental Procedure

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), BrettPhos Pd G3 precatalyst (0.02 mmol, 2.0 mol%), and the amine (e.g., aniline, 1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Then, add the LiHMDS solution (1.0 M in THF, 2.5 mL, 2.5 equiv.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Direct_Amination_Workflow start Start setup Combine Reactants and Catalyst in Schlenk Tube start->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert add_solvents Add Anhydrous Dioxane and LiHMDS Solution inert->add_solvents react Heat to 100 °C (12-24 h) add_solvents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for the direct amination protocol.

Protocol 2: Protecting Group Strategy

This two-step approach offers a more conservative and often higher-yielding route by circumventing the challenges associated with the free carboxylic acid.

Step 2a: Esterification of this compound

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
This compound176091-23-1249.00Commercially available
Thionyl chloride (SOCl₂)7719-09-7118.97Commercially availableUse in a fume hood.
Anhydrous Methanol (MeOH)67-56-132.04Commercially available
Dichloromethane (DCM)75-09-284.93Commercially availableAnhydrous.

Experimental Procedure

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and suspend it in anhydrous DCM (10 mL).

  • Acid Chloride Formation: Cool the suspension to 0 °C and add thionyl chloride (1.2 mmol, 1.2 equiv.) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Esterification: Cool the mixture back to 0 °C and add anhydrous methanol (5.0 mmol, 5.0 equiv.) dropwise. Stir at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester, which can be used in the next step without further purification.

Step 2b: Buchwald-Hartwig Amination of the Methyl Ester

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
Methyl 2-iodopyridine-3-carboxylate(From Step 2a)263.03-
Aniline (example amine)62-53-393.13Commercially availableFreshly distilled if necessary.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Commercially available
Xantphos161265-03-8578.62Commercially available
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Commercially availableDry in an oven before use.
Anhydrous Toluene108-88-392.14Commercially availableDegas before use.

Experimental Procedure

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2.0 mol%), Xantphos (0.04 mmol, 4.0 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the methyl 2-iodopyridine-3-carboxylate (1.0 mmol, 1.0 equiv.) and the amine (e.g., aniline, 1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Work-up: Follow the monitoring and work-up procedures as described in Protocol 1. The product will be the methyl ester of the aminated product.

Step 2c: Hydrolysis of the Ester

This step can be performed if the final product requires the free carboxylic acid.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents/solvents, insufficient temperature.Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and degassed.[9] Consider using a pre-catalyst. Increase the reaction temperature in increments of 10 °C. Screen different ligands and bases.
Decarboxylation Observed Reaction temperature is too high, or the base is too strong.Use a milder base such as K₃PO₄ or Cs₂CO₃.[5] Attempt the reaction at a lower temperature for a longer duration. If decarboxylation persists, the protecting group strategy is recommended.
Formation of Side Products Catalyst decomposition, reaction with the solvent, or side reactions of the amine.Ensure a strictly inert atmosphere.[5] Choose a more robust solvent like dioxane or toluene. If the amine has other reactive functional groups, consider protecting them.
Poor Product Recovery Product is water-soluble or volatile.If the product has a free carboxylic acid, adjust the pH of the aqueous layer during work-up to ensure it is in its neutral form before extraction. For volatile products, use care during solvent removal.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but feasible transformation that provides access to a valuable class of compounds for drug discovery and materials science. By understanding the potential pitfalls of catalyst inhibition and decarboxylation, and by selecting the appropriate strategy—either direct coupling with a tolerant catalyst system or a protecting group approach—researchers can successfully synthesize these important molecules. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this powerful C-N bond-forming reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Iodopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-iodopyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. We delve into the mechanistic nuances of popular cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—with a specific focus on the unique challenges and opportunities presented by the substrate's electronic and structural properties. This document offers field-proven insights and step-by-step protocols to empower researchers to effectively utilize this versatile scaffold in the synthesis of complex molecules.

Introduction: The Significance of the 2-Substituted Pyridine-3-carboxylic Acid Motif

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] The strategic functionalization of this core through palladium-catalyzed cross-coupling reactions has become a cornerstone of modern synthetic chemistry, enabling the rapid construction of molecular complexity from readily available starting materials.[2] this compound, in particular, serves as a versatile precursor for a diverse range of derivatives, including biaryl compounds, alkynylpyridines, and N-aryl pyridines, which are of significant interest in drug discovery and development.[3]

The presence of the carboxylic acid group and the pyridine nitrogen atom introduces specific considerations for cross-coupling reactions. The lone pair of the pyridine nitrogen can interact with the palladium catalyst, potentially influencing its catalytic activity. Furthermore, the carboxylic acid moiety may undergo decarboxylation under certain reaction conditions, offering an alternative synthetic pathway.[4] This guide will address these subtleties and provide robust protocols for successful cross-coupling.

The Catalytic Cycle: A Universal Mechanism

Palladium-catalyzed cross-coupling reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle.[5] This cycle involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6]

Catalytic Cycle Figure 1: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII OA Oxidative Addition (R-X) Intermediate R-Pd(II)-R'(L_n) PdII->Intermediate Trans Transmetalation (R'-M) Intermediate->Pd0 Product R-R' Intermediate->Product RE Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[2] For this compound, this reaction enables the synthesis of various phenylpyridine derivatives.

Key Considerations:
  • Catalyst: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is commonly employed.[7]

  • Ligand: Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often effective for coupling with heteroaryl halides.[8]

  • Base: A base is crucial for the activation of the boronic acid.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki-Miyaura Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling Reagents 1. Combine Reactants: - this compound - Phenylboronic acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Catalyst 2. Add Catalyst System: - Pd(OAc)₂ - Ligand (e.g., SPhos) Reagents->Catalyst Reaction 3. Reaction: - Degas mixture - Heat under inert atmosphere (e.g., 80-100 °C) Catalyst->Reaction Workup 4. Workup: - Cool to RT - Aqueous workup - Extraction Reaction->Workup Purification 5. Purification: - Column chromatography Workup->Purification Buchwald-Hartwig_Workflow Figure 3: Experimental Workflow for Buchwald-Hartwig Amination Setup 1. Glovebox Setup: - Add reactants, catalyst,  ligand, and base to a vial Reaction 2. Reaction: - Seal vial - Heat with stirring (e.g., 100 °C) Setup->Reaction Quench 3. Quenching: - Cool to RT - Dilute with solvent - Quench with water Reaction->Quench Extraction 4. Extraction: - Separate layers - Extract aqueous layer Quench->Extraction Purification 5. Purification: - Column chromatography Extraction->Purification

References

Application Notes and Protocols: 2-Iodopyridine-3-carboxylic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 2-iodopyridine-3-carboxylic acid as a versatile building block in the synthesis of a diverse array of heterocyclic compounds. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the reactivity and synthetic utility of this key intermediate. We will explore its application in seminal cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as intramolecular cyclization strategies for the construction of fused ring systems. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of this compound

This compound is a highly valuable scaffold in medicinal chemistry and materials science due to the orthogonal reactivity of its constituent functional groups. The pyridine ring provides a nitrogenous core present in numerous bioactive molecules. The iodine atom at the 2-position serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents. The carboxylic acid at the 3-position offers a handle for amide bond formation, esterification, or can participate in cyclization reactions to form fused heterocyclic systems. This trifecta of functionality allows for a modular and convergent approach to complex molecular architectures.

The strategic positioning of the iodo and carboxylic acid groups allows for selective transformations. The C-I bond is readily activated by palladium catalysts, while the carboxylic acid can be masked or activated under different conditions, providing a high degree of control over the synthetic route. This document will elucidate the practical considerations and experimental protocols for harnessing the full synthetic potential of this versatile reagent.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an ideal substrate for these transformations. The electron-deficient nature of the pyridine ring can sometimes pose challenges in these reactions; however, with the appropriate choice of ligands and reaction conditions, high yields and excellent functional group tolerance can be achieved.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2][3] This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of base is critical for the activation of the organoboron reagent, facilitating the transmetalation step.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents This compound Arylboronic acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, CsF) Solvent Solvent (e.g., Dioxane/H2O) Reagents->Solvent Inert Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat to specified temp. (e.g., 80-100 °C) Inert->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Quench with H2O Monitoring->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Product Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 2-(4-methoxyphenyl)nicotinic acid

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0249.01249 mg (1.0 mmol)
4-Methoxyphenylboronic acid1.2151.96182 mg (1.2 mmol)
Pd(PPh₃)₄0.051155.5658 mg (0.05 mmol)
K₂CO₃3.0138.21415 mg (3.0 mmol)
Dioxane--8 mL
Water--2 mL

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Acidify the aqueous layer to pH ~4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

Mechanistic Rationale: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[4] The amine base is crucial for both deprotonating the terminal alkyne and acting as a ligand for the metal catalysts.

Protocol 2: Synthesis of 2-(phenylethynyl)nicotinic acid

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0249.01249 mg (1.0 mmol)
Phenylacetylene1.2102.14131 µL (1.2 mmol)
Pd(PPh₃)₂Cl₂0.03701.9021 mg (0.03 mmol)
CuI0.05190.459.5 mg (0.05 mmol)
Triethylamine (Et₃N)3.0101.19418 µL (3.0 mmol)
DMF--5 mL

Procedure:

  • To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into 20 mL of water.

  • Acidify with 1 M HCl to pH 4-5.

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (eluent: dichloromethane/methanol) to obtain the product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8][9] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[7][10]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[11]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(Ar)Pd(II)-X OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch HNR'R'' PdII_Amine [L_n(Ar)Pd(II)(HNR'R'')]+X- Ligand_Exch->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L_n(Ar)Pd(II)-NR'R'' Deprot->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Protocol 3: Synthesis of 2-(phenylamino)nicotinic acid

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0249.01249 mg (1.0 mmol)
Aniline1.293.13110 µL (1.2 mmol)
Pd₂(dba)₃0.02915.7218 mg (0.02 mmol)
Xantphos0.04578.6823 mg (0.04 mmol)
Cs₂CO₃2.0325.82652 mg (2.0 mmol)
Toluene--5 mL

Procedure:

  • In a glovebox, charge a vial with this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add toluene, followed by aniline.

  • Seal the vial and heat the mixture at 110 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and dissolve the residue in a mixture of ethyl acetate and water.

  • Adjust the pH of the aqueous layer to ~4 with 1 M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify by recrystallization or column chromatography to yield the product.

Intramolecular Cyclization: Crafting Fused Heterocyclic Systems

The juxtaposition of the iodo and carboxylic acid functionalities in this compound derivatives provides an excellent platform for the synthesis of fused heterocyclic systems, such as furopyridines, thienopyridines, and pyrrolopyridines. These scaffolds are of significant interest in drug discovery.

Synthesis of Furopyridines

Furopyridines can be synthesized from this compound derivatives through a Sonogashira coupling followed by an intramolecular cyclization.

Protocol 4: Synthesis of a Furo[3,2-b]pyridine Derivative

This protocol involves a two-step sequence starting from the product of Protocol 2, 2-(phenylethynyl)nicotinic acid.

Step 1: Esterification of 2-(phenylethynyl)nicotinic acid

  • Dissolve 2-(phenylethynyl)nicotinic acid (1.0 mmol) in 5 mL of methanol.

  • Add 2-3 drops of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and neutralize with a saturated NaHCO₃ solution.

  • Extract with ethyl acetate, dry, and concentrate to obtain the methyl ester.

Step 2: Intramolecular Cyclization

  • Dissolve the methyl ester from Step 1 (1.0 mmol) in 5 mL of DMF.

  • Add copper(I) iodide (0.1 mmol) and heat the mixture to 120 °C for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to yield the furo[3,2-b]pyridine derivative.

Synthesis of Thienopyridines

Thienopyridines are an important class of heterocyclic compounds with diverse biological activities.[12][13] A common route to these compounds involves the reaction of a pyridine derivative with a sulfur-containing reagent, followed by cyclization.

Protocol 5: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol demonstrates a synthetic route starting from a 2-chloropyridine derivative, which can be accessed from this compound.

  • Conversion of this compound to a 2-chloro derivative: This transformation can be achieved through various methods, such as reaction with a chlorinating agent like POCl₃ after conversion of the carboxylic acid to an amide.

  • Nucleophilic Aromatic Substitution: The resulting 2-chloropyridine derivative can undergo nucleophilic aromatic substitution with a mercaptoacetate ester in the presence of a base.

  • Dieckmann Condensation or related cyclization: The product from the previous step can then be subjected to a base-catalyzed intramolecular cyclization, such as a Dieckmann condensation, to form the thienopyridine ring system.[12]

Troubleshooting and Key Considerations

  • Catalyst Deactivation: In palladium-catalyzed reactions, catalyst deactivation can occur. Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere. The use of appropriate ligands can also stabilize the catalyst.

  • Competing Reactions: The carboxylic acid group can sometimes interfere with the cross-coupling reactions. Protection of the carboxylic acid as an ester may be necessary in some cases.

  • Purification Challenges: The products of these reactions often have similar polarities to the starting materials or byproducts. Careful selection of the chromatographic eluent system is crucial for effective purification.

  • Decarboxylation: At elevated temperatures, decarboxylation of the product can be a side reaction.[14][15][16] Reaction temperatures should be carefully controlled.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions and intramolecular cyclizations provides access to complex molecular architectures with high efficiency and control. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

Catalytic Applications of Metal Complexes with 2-Iodopyridine-3-carboxylic Acid Ligands: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Ligand of Strategic Versatility

In the landscape of modern catalysis, the design of ligands is paramount to controlling the activity, selectivity, and scope of metal-catalyzed transformations. 2-Iodopyridine-3-carboxylic acid emerges as a uniquely versatile ligand, offering a bifunctional scaffold that can be strategically employed in a variety of catalytic applications. Its structure, featuring a reactive iodo group and a coordinating carboxylic acid moiety on a pyridine ring, allows for its participation in multiple facets of a catalytic cycle. This guide provides an in-depth exploration of the catalytic applications of metal complexes formed with this compound, with a focus on practical protocols and the mechanistic rationale behind them. While pre-formed, isolated complexes are of interest, the true power of this ligand often lies in its in situ utilization, where it can act as both a ligand and a substrate in cascade or domino reactions.

Core Principles: The Dual Functionality of this compound in Catalysis

The catalytic utility of this compound is rooted in the distinct yet synergistic roles of its functional groups:

  • The 2-Iodo Group: This functionality serves as a prime handle for oxidative addition to low-valent metal centers, particularly palladium(0) and copper(I). This step is the cornerstone of a vast array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. The C-I bond is highly reactive, often allowing for milder reaction conditions compared to its bromo or chloro counterparts.

  • The 3-Carboxylic Acid Group: This moiety provides a coordination site for the metal catalyst, acting as a bidentate or monodentate ligand in conjunction with the pyridine nitrogen. This chelation can stabilize the metal center, influence the geometry of the complex, and direct the catalytic reaction. Furthermore, the carboxylic acid can be employed as a traceless directing group or participate in decarboxylative coupling reactions, offering a pathway to introduce new substituents at the 3-position.[1]

  • The Pyridine Scaffold: The pyridine ring itself is a common ligand in catalysis, capable of coordinating to a wide range of transition metals and influencing their electronic properties.

This combination of features allows for the design of complex, one-pot transformations where the ligand is not merely a spectator but an active participant in the reaction cascade.

Application Note I: Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

One of the most powerful applications of this compound is in palladium-catalyzed decarboxylative cross-coupling reactions.[1] In this context, the carboxylic acid is not a stable coordinating group but is extruded as CO2 during the catalytic cycle, allowing for the formation of a new bond at the 3-position of the pyridine ring. This approach is particularly valuable for the synthesis of highly substituted pyridine derivatives, which are prevalent motifs in medicinal chemistry.

Conceptual Workflow: Decarboxylative Heck-Type Reaction

The following diagram illustrates the conceptual workflow for a palladium-catalyzed decarboxylative Heck-type reaction using a this compound derivative.

G cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Isolation A This compound G Oxidative Addition of C-I bond to Pd(0) A->G B Alkene H Coordination of Alkene B->H C Pd Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., PPh3) D->G E Base (e.g., K2CO3) L Reductive Elimination of HX E->L F Solvent (e.g., DMF) F->G G->H Forms Aryl-Pd(II)-I Complex I Migratory Insertion H->I J Decarboxylation (loss of CO2) I->J K Beta-Hydride Elimination J->K K->L Regenerates Pd(0) P Product K->P L->G M Quenching N Extraction M->N O Chromatography N->O O->P

Caption: Conceptual workflow for a Pd-catalyzed decarboxylative Heck-type reaction.

Protocol: Palladium-Catalyzed Decarboxylative Sonogashira Coupling

This protocol describes a general procedure for the one-pot, two-step synthesis of 2-(alkynyl)pyridines via a Sonogashira coupling followed by a thermally induced decarboxylation, conceptually similar to domino reactions seen with related systems.[2]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), PPh3 (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved. To this solution, add the terminal alkyne (1.2 mmol) followed by K2CO3 (2.0 mmol).

  • Sonogashira Coupling: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and formation of the 2-(alkynyl)pyridine-3-carboxylic acid intermediate.

  • Decarboxylation: Upon completion of the Sonogashira coupling, increase the reaction temperature to 120-140 °C and continue stirring for an additional 8-12 hours. The decarboxylation step can be monitored by the evolution of CO2 (bubbling) and confirmed by LC-MS analysis showing the formation of the final product.

  • Workup: Cool the reaction mixture to room temperature and quench with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(alkynyl)pyridine.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)2) and a phosphine ligand (PPh3) is a classic catalyst system for Sonogashira couplings.[2] Copper(I) iodide is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base and Solvent: Potassium carbonate is a suitable base for both the Sonogashira coupling and to facilitate the decarboxylation at elevated temperatures. DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst components and has a high boiling point suitable for the decarboxylation step.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from the Pd(II) precursor.

Application Note II: Copper-Catalyzed C-N Cross-Coupling Reactions

The iodo-group of this compound also makes it a suitable substrate for copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation. The presence of the carboxylic acid group can influence the reaction through chelation to the copper center, potentially enhancing the reaction rate and selectivity.

Conceptual Catalytic Cycle: Copper-Catalyzed Amination

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed amination of this compound.

G cluster_cycle Copper-Catalyzed Amination Cycle A Cu(I) Catalyst B Oxidative Addition (2-Iodopyridine-3-COOH) A->B Coordination C Aryl-Cu(III)-I Complex B->C D Ligand Exchange (Amine) C->D Displaces I- E Reductive Elimination D->E F Product (2-Aminopyridine-3-COOH) E->F G Regenerated Cu(I) E->G G->A

Caption: Plausible catalytic cycle for copper-catalyzed amination.

Protocol: Copper-Catalyzed N-Arylation of this compound

This protocol provides a general method for the N-arylation of an amine with this compound, inspired by established procedures for the amination of 2-halopyridines.[3]

Materials:

  • This compound

  • Primary or secondary amine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Reagent Addition: Add the amine (1.2 mmol) and Cs2CO3 (2.0 mmol), followed by anhydrous DMSO (5 mL).

  • Reaction: Seal the tube and heat the mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. If the product is a carboxylic acid, acidify the aqueous layer with 1 M HCl to precipitate the product, which can then be collected by filtration or extracted.

  • Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Catalyst and Ligand: CuI is a common and effective copper source for Ullmann-type couplings. 1,10-Phenanthroline is a bidentate N-donor ligand that stabilizes the copper catalyst and accelerates the reaction.[4]

  • Base and Solvent: Cs2CO3 is a strong base that is effective in these couplings. DMSO is a high-boiling polar aprotic solvent that is well-suited for this type of reaction.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic applications discussed. Note that these are representative conditions and may require optimization for specific substrates.

ParameterPd-Catalyzed Decarboxylative SonogashiraCu-Catalyzed N-Arylation
Catalyst Pd(OAc)2 (2 mol%)CuI (10 mol%)
Ligand/Additive PPh3 (4 mol%), CuI (4 mol%)1,10-Phenanthroline (20 mol%)
Base K2CO3 (2 equiv.)Cs2CO3 (2 equiv.)
Solvent DMFDMSO
Temperature 80 °C (coupling), 120-140 °C (decarboxylation)110 °C
Time 12-18 h12-24 h

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the development of novel catalytic transformations. Its bifunctional nature allows for its use in a variety of cross-coupling and decarboxylative reactions, providing access to a wide range of substituted pyridine derivatives. The protocols and principles outlined in this guide serve as a starting point for researchers to explore the full potential of this unique ligand in their own synthetic endeavors. Future research in this area may focus on the development of enantioselective transformations and the application of these methods in the synthesis of complex, biologically active molecules. The strategic use of this and similar ligands will undoubtedly continue to drive innovation in the field of catalysis and drug discovery.

References

Preparation of 2-Iodopyridine-3-carboxylic Acid Esters: A Detailed Protocol and Scientific Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-iodopyridine-3-carboxylic acid esters, crucial building blocks in pharmaceutical and materials science research. The primary focus is a detailed, step-by-step protocol for the Sandmeyer reaction, a reliable and well-established method for converting 2-aminopyridine-3-carboxylic acid esters into their 2-iodo counterparts. This guide explains the underlying chemical principles, offers practical insights into experimental choices, outlines safety precautions, and discusses potential challenges. The intended audience includes researchers, chemists, and professionals in drug development and organic synthesis.

Introduction

This compound esters are valuable heterocyclic intermediates. The presence of the iodine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. The ester group at the 3-position offers a site for further modification, such as amidation or reduction. This unique combination of functional groups makes these compounds highly sought-after starting materials for the synthesis of biologically active molecules and advanced organic materials. This guide presents a robust and reproducible protocol for their preparation, emphasizing the Sandmeyer reaction due to its efficiency and high regioselectivity.[1]

Part I: Primary Protocol - The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate.[2] For the synthesis of aryl iodides, this reaction is particularly effective and often does not require the copper catalyst typically associated with the preparation of aryl chlorides or bromides.[3]

Reaction Principle and Mechanism

The synthesis proceeds in two main stages:

  • Diazotization: The starting material, a 2-aminopyridine-3-carboxylic acid ester, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid.[1] The amino group nucleophilically attacks the nitrosonium ion (NO⁺), leading to the formation of a stable pyridin-2-yldiazonium salt. Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.[4]

  • Iodide Displacement: The resulting diazonium salt solution is then treated with an aqueous solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the diazo group, which is released as nitrogen gas (N₂), an excellent leaving group. This step results in the formation of the desired this compound ester. The overall transformation is an example of a radical-nucleophilic aromatic substitution.[5]

Experimental Workflow Diagram

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification cluster_end Final Product start Ethyl 2-aminonicotinate in H₂SO₄/H₂O diazotization Add aq. NaNO₂ solution (Maintain 0-5 °C) start->diazotization Cool to 0 °C stirring1 Stir for 30 min at 0-5 °C (Formation of Diazonium Salt) diazotization->stirring1 iodination Add to cold aq. KI solution (N₂ evolution) stirring1->iodination Slow Addition stirring2 Warm to RT and stir for 2-4 hours iodination->stirring2 neutralize Neutralize with NaHCO₃/Na₂S₂O₃ stirring2->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify via Column Chromatography extract->purify end Ethyl 2-iodonicotinate purify->end

Caption: Workflow for the synthesis of Ethyl 2-iodonicotinate.

Materials and Equipment
Reagents & SolventsGradeEquipment
Ethyl 2-aminonicotinate>97%Round-bottom flasks (250 mL, 500 mL)
Sulfuric Acid (H₂SO₄)Concentrated (98%)Magnetic stirrer with stir bar
Sodium Nitrite (NaNO₂)ACS Reagent, >97%Ice bath
Potassium Iodide (KI)ACS Reagent, >99%Dropping funnel
Sodium Bicarbonate (NaHCO₃)Saturated solutionSeparatory funnel
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentBeakers and Erlenmeyer flasks
Ethyl Acetate (EtOAc)ACS GradeRotary evaporator
Dichloromethane (DCM)ACS GradeGlass funnel and filter paper
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeColumn chromatography setup
Silica Gel230-400 meshThermometer (-10 to 110 °C)
Deionized WaterpH paper or meter
Detailed Experimental Protocol: Synthesis of Ethyl 2-iodonicotinate
  • Preparation of Diazonium Salt Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (10 mL) to deionized water (40 mL) while cooling in an ice bath.

    • To this cooled acid solution, add ethyl 2-aminonicotinate (5.0 g, 30.1 mmol). Stir until all the solid has dissolved.

    • Cool the resulting solution to 0-5 °C using an ice-salt bath. The temperature must be strictly maintained in this range for the next step.

    • In a separate beaker, dissolve sodium nitrite (2.3 g, 33.1 mmol, 1.1 eq) in a minimal amount of cold deionized water (10 mL).

    • Add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The resulting clear, yellowish solution is the pyridin-2-yldiazonium salt.

  • Iodination Reaction:

    • In a 500 mL Erlenmeyer flask, dissolve potassium iodide (7.5 g, 45.2 mmol, 1.5 eq) in deionized water (50 mL) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. This addition should be done in portions to control the vigorous evolution of nitrogen gas.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the mixture for 2-4 hours at room temperature. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully neutralize it by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Add solid sodium thiosulfate to the mixture and stir for 10 minutes to quench any residual iodine (the dark color should fade).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude oil by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., starting from 95:5), to afford the pure ethyl 2-iodonicotinate.

Troubleshooting and Key Considerations
  • Temperature Control: The stability of the diazonium salt is paramount. If the temperature rises above 5-10 °C during its formation or handling, it can decompose to form undesired phenolic byproducts, significantly reducing the yield.[4]

  • Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is crucial to maintain low temperatures and prevent a runaway reaction. Similarly, the diazonium salt should be added slowly to the KI solution to control the rate of nitrogen gas evolution.

  • Purity of Reagents: The use of high-purity starting materials is recommended. Impurities, particularly transition metals, can catalyze the decomposition of the diazonium salt.[6]

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material, the diazotization step may have been incomplete. Ensure stoichiometric amounts of NaNO₂ are used and that the temperature was kept sufficiently low.

Part II: Alternative Synthetic Routes

While the Sandmeyer reaction is highly effective, other methods exist for synthesizing 2-iodopyridine derivatives.

  • Aromatic Finkelstein (Halogen Exchange) Reaction: This method involves the conversion of a more readily available 2-chloro or 2-bromopyridine-3-carboxylic acid ester to the corresponding 2-iodo derivative. This SNAr reaction typically requires a catalyst, such as copper(I) iodide (CuI), in a polar aprotic solvent like DMF or NMP at elevated temperatures. The reaction is driven by the formation of a more stable copper-halogen bond.

  • Direct C-H Iodination: Modern synthetic methods have been developed for the direct iodination of C-H bonds in heterocycles. These reactions often employ an iodine source (e.g., I₂, N-iodosuccinimide) in the presence of an oxidant or a directing group. While potentially more atom-economical, these methods can suffer from issues with regioselectivity and may require substrate-specific optimization.

Data Presentation and Characterization

The following table summarizes the expected results for the synthesis of ethyl 2-iodonicotinate.

ParameterValue
Starting Material Ethyl 2-aminonicotinate
Product Ethyl 2-iodonicotinate
Molecular Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
Appearance Pale yellow oil or low-melting solid
Expected Yield 65-80%
¹H NMR (CDCl₃, δ) ~8.3 ppm (dd, 1H), ~8.1 ppm (dd, 1H), ~7.0 ppm (dd, 1H), ~4.4 ppm (q, 2H), ~1.4 ppm (t, 3H)
¹³C NMR (CDCl₃, δ) ~164, 153, 144, 131, 122, 98, 62, 14 ppm

Note: NMR chemical shifts are approximate and may vary based on solvent and instrument.

Safety Precautions

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[7][8] This protocol is designed to use the diazonium salt in situ without isolation, which is a critical safety measure.[8] Never attempt to isolate the diazonium intermediate.

  • Acids and Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizing agent and is toxic. Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, and work within a certified chemical fume hood.

  • Gas Evolution: The reaction produces nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Conclusion

The Sandmeyer reaction provides a robust, scalable, and reliable method for the preparation of this compound esters from their corresponding 2-amino precursors. By carefully controlling the reaction temperature and addition rates, high yields of the desired product can be achieved. This protocol offers a field-proven procedure for researchers requiring access to this important class of synthetic intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-Iodopyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific, yet valuable, transformation. The inherent functionalities of this substrate—a potentially coordinating pyridine nitrogen and a reactive carboxylic acid—present unique hurdles that require carefully considered strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and succeed in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered a challenging reaction?

This reaction is particularly challenging due to two main attributes of the substrate:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This coordination can act as a poison, sequestering the active catalyst from the catalytic cycle and leading to low or no conversion.[1][2] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling chemistry.

  • Carboxylic Acid Interference: The carboxylic acid group introduces several complications. In the presence of a base, it deprotonates to form a carboxylate, which can also coordinate to the palladium center and inhibit catalysis.[3] Furthermore, both the starting material and the product have zwitterionic character, which can lead to significant solubility issues in common organic solvents, hindering reaction kinetics.[3][4] Finally, pyridinecarboxylic acids can be susceptible to decarboxylation at elevated temperatures, leading to an unwanted side product.[5][6]

Q2: What is the best starting point for selecting a catalyst and ligand system for this substrate?

For substrates prone to catalyst inhibition, standard catalysts like Pd(PPh₃)₄ may be sluggish. A more robust starting point involves using modern, specialized ligand systems known to overcome these challenges.

  • Buchwald-type Biarylphosphine Ligands: These are the gold standard for challenging couplings. Ligands like SPhos , XPhos , or RuPhos , paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly recommended.[2][7] Their bulk and electron-donating properties promote the crucial reductive elimination step and can sterically disfavor the inhibitory binding of the pyridine nitrogen.[2]

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are also excellent choices. They form very stable and highly active palladium complexes that are resistant to poisoning and effective for coupling electron-deficient heterocycles.[7]

Starting with a pre-formed, air-stable palladium(II) precatalyst (e.g., SPhos-Pd-G3) is often the most reliable and reproducible approach.[8]

Q3: How can I minimize the most common side reactions: decarboxylation and protodeboronation?
  • Minimizing Decarboxylation: This side reaction is primarily driven by high temperatures.[5] The most direct strategy is to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate, typically in the 80–100 °C range. Screening for a highly active catalyst system that operates efficiently at lower temperatures is key.

  • Minimizing Protodeboronation: This occurs when the boronic acid reagent reacts with a proton source (often water) to replace the boronic acid group with a hydrogen atom. It is exacerbated by strong bases and high temperatures.[8] To mitigate this:

    • Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

    • Consider using anhydrous solvents and reagents if the problem persists.

    • Use the boronic acid partner in a slight excess (e.g., 1.2–1.5 equivalents) to compensate for some loss.

Troubleshooting Guide: Addressing Specific Experimental Issues
Scenario 1: Low to No Yield

Q: My reaction shows no conversion of the starting material. What are the first things I should check?

A: A complete lack of reactivity points to a fundamental issue with the catalytic system or reaction setup.[8]

  • Inert Atmosphere: This is the most common culprit. The active Pd(0) catalyst is readily oxidized by oxygen. Ensure your solvents are thoroughly degassed (e.g., via sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[8][9]

  • Catalyst Activity: Your palladium source or ligand may be old or degraded. Using a fresh batch of catalyst and ligand is a simple first step. Air-stable precatalysts are highly recommended to avoid issues with handling sensitive Pd(0) sources.[8]

  • Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Sulfur-containing impurities are particularly detrimental.[10]

Q: I'm getting a low yield (<30%), and the reaction seems to stall. What is the likely cause?

A: A stalling reaction strongly suggests ongoing catalyst deactivation or poor reagent solubility.

  • Catalyst Poisoning by Pyridine: This is highly probable. The pyridine nitrogen is binding to the palladium, shutting down the catalytic cycle.

    • Solution: Switch to a more robust ligand. If you are using PPh₃, move to a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[2] These ligands accelerate the catalytic turnover, which can outcompete the rate of catalyst inhibition.

  • Poor Solubility: Your this compound or the boronic acid may not be sufficiently soluble in the chosen solvent.

    • Solution: Screen different solvent systems. A mixture of a polar aprotic solvent like dioxane or DMF with water is often a good starting point.[11][12] Vigorous stirring is essential for biphasic systems to ensure good mixing.[8] In extreme cases, specialized techniques like solid-state ball milling have been used to overcome insolubility.[4]

  • Incorrect Base: The base is not only crucial for activating the boronic acid but also influences solubility and side reactions.

    • Solution: If using a weak base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃, which are often more effective for challenging substrates.[9][11] Be mindful that stronger bases can increase the rate of protodeboronation.

Scenario 2: Significant Byproduct Formation

Q: My main byproduct is the homocoupled dimer of my boronic acid. How do I stop this?

A: Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[8]

  • Solution: Improve your degassing procedure. Sparge solvents with an inert gas for a longer duration. If using the freeze-pump-thaw method, perform at least three cycles. Ensure all glassware is properly dried and flushed with inert gas before adding reagents.

Q: I am seeing a product that corresponds to the decarboxylated version of my coupled product. How can I prevent this?

A: This confirms that decarboxylation is occurring under your reaction conditions, likely due to excessive heat.

  • Solution:

    • Lower the Temperature: Reduce the reaction temperature by 10–20 °C and monitor the reaction over a longer period.

    • Use a More Active Catalyst: Employ a more active catalyst system (e.g., a Buchwald or NHC system) that can achieve full conversion at a lower temperature.[2]

    • Alternative Strategies: For particularly sensitive substrates, consider alternative decarboxylative coupling methods that are designed to proceed from the carboxylic acid directly, though these often require different catalytic systems.[13][14]

Data & Recommended Conditions
Table 1: Recommended Catalyst & Ligand Systems
Catalyst SystemPalladium SourceLigandTypical Loading (mol%)Key Advantages
Buchwald System Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos1-3%High activity, overcomes catalyst poisoning, good for sterically hindered substrates.[2]
NHC System Pd(OAc)₂IPr or IMes1-3%Forms highly stable, active complexes; excellent for electron-deficient heterocycles.[7]
Precatalyst SPhos-Pd-G3(Internal)1-3%Air-stable, highly reproducible, easy to handle, excellent for screening.[8]
Traditional Pd(PPh₃)₄PPh₃3-5%Readily available, but often sluggish and prone to inhibition with this substrate.[15]
Table 2: Guide to Base and Solvent Selection
BaseSolvent SystemTemperature (°C)Comments
K₃PO₄1,4-Dioxane / H₂O (4:1)80-100A strong, general-purpose base. Good for many challenging couplings.[16]
Cs₂CO₃DMF / H₂O (5:1)80-110Highly effective base, often improves yields when others fail. Can be more expensive.[9]
K₂CO₃Toluene / EtOH / H₂O90-110A common, milder base. Good for reducing protodeboronation risk.[11][16]
KFAnhydrous THF or Dioxane70-90A very mild base used in anhydrous conditions to prevent protodeboronation and hydrolysis of sensitive groups.[7]
Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)-X(L)₂ (Oxidative Addition) pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)-R(L)₂ (Transmetalation) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product arx Ar-X (2-Iodopyridine-3-COOH) arx->pd2_add boronic R-B(OH)₂ boronic->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[16][17][18]

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue: Low or No Yield check_basics Check Fundamentals: 1. Inert Atmosphere? 2. Reagent Purity? 3. Active Catalyst? start->check_basics byproducts Problem: Major Byproducts start->byproducts no_conversion Problem: No Conversion check_basics->no_conversion If No low_conversion Problem: Low Conversion / Stalls check_basics->low_conversion If Yes sol_degas Solution: Improve Degassing Protocol no_conversion->sol_degas Fix Basics First cause_poisoning Likely Cause: Catalyst Poisoning by Pyridine low_conversion->cause_poisoning cause_solubility Likely Cause: Poor Solubility low_conversion->cause_solubility cause_decarbox Byproduct: Decarboxylation byproducts->cause_decarbox cause_homo Byproduct: Homocoupling byproducts->cause_homo sol_ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cause_poisoning->sol_ligand sol_solvent Solution: Screen Solvents (Dioxane/H₂O, DMF) Increase Stirring Rate cause_solubility->sol_solvent sol_temp Solution: Lower Reaction Temperature Use More Active Catalyst cause_decarbox->sol_temp cause_homo->sol_degas

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Experimental Protocols
Protocol 1: General Starting Conditions for Optimization

This protocol uses a robust Buchwald precatalyst system, which is highly recommended for initial screening.

  • Glassware Preparation: To a flame-dried 10 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 0.2 mmol, 52.6 mg), the desired arylboronic acid (1.3 equiv, 0.26 mmol), and potassium phosphate (K₃PO₄, 3.0 equiv, 0.6 mmol, 127.4 mg).

  • Catalyst Addition: In the open air, add the SPhos-Pd-G3 precatalyst (2 mol%, 0.004 mmol, 3.0 mg).

  • Sealing and Inerting: Seal the vial with a screw cap containing a PTFE septum. Evacuate the vial and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add 2.0 mL of a degassed 4:1 mixture of 1,4-dioxane and water using a syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The pH of the aqueous layer can be adjusted to ~4-5 to facilitate extraction of the carboxylic acid product into the organic layer. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: Mitigating Protodeboronation with Anhydrous Conditions

This protocol is designed for cases where protodeboronation of the boronic acid partner is a significant issue.

  • Glassware Preparation: To a flame-dried and argon-flushed Schlenk flask with a stir bar, add finely powdered potassium fluoride (KF, 3.0 equiv), the arylboronic acid (1.2 equiv), and this compound (1.0 equiv).

  • Catalyst System: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe. The total concentration should be around 0.1 M.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 18-24 hours.

  • Workup: Follow the workup procedure described in Protocol 1.

References

Technical Support Center: Sonogashira Coupling of 2-Iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 2-Iodopyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the common side reactions, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you might encounter during the Sonogashira coupling of this compound. The advice provided is based on established mechanistic principles and practical laboratory experience.

Issue 1: Significant formation of a symmetrical di-yne byproduct (Glaser-Hay coupling).

Question: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my alkyne. How can I minimize this?

Answer: The formation of a symmetrical di-yne, a result of the Glaser-Hay coupling, is one of the most common side reactions in Sonogashira couplings.[1][2] This reaction is an oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[2][3]

Causality & Mitigation Strategies:

  • Oxygen Contamination: The primary culprit for Glaser coupling is the presence of oxygen.[3] It is crucial to maintain a strictly inert atmosphere throughout the reaction setup and execution.

    • Protocol:

      • Thoroughly degas all solvents and the amine base by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes prior to use.[4]

      • Assemble your reaction glassware while it is still hot from the oven and purge it with an inert gas.

      • Employ Schlenk line techniques or a glovebox for the most sensitive reactions.[4]

  • Copper(I) Concentration: While essential for the main reaction, the copper(I) co-catalyst also promotes the unwanted homocoupling.[1][5]

    • Protocol:

      • Minimize Copper Loading: Reduce the amount of the copper(I) source (e.g., CuI) to the minimum required for efficient catalysis. This can be as low as 1-2 mol%.

      • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[4]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[1][3] These reactions may require higher temperatures or specific ligands to proceed efficiently.[3]

Issue 2: Formation of 3-pyridinecarboxylic acid (hydrodehalogenation).

Question: My analysis shows the presence of the starting material without the iodine atom. What is causing this hydrodehalogenation?

Answer: Hydrodehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[6][7] This can be a significant issue, especially with electron-deficient pyridines.

Causality & Mitigation Strategies:

  • Source of Hydride: The hydride source can be the solvent (e.g., from alcohols or residual water), the amine base, or even the alkyne itself under certain conditions.

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.[4] Use freshly distilled solvents and dry the amine base over a suitable drying agent.

    • Choice of Base: Some amine bases are more prone to decomposition that can lead to hydride donation. Consider using a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃, especially in copper-free protocols.[8]

    • Temperature Control: Excessively high temperatures can promote decomposition pathways leading to hydrodehalogenation.[4] If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.

Issue 3: Low or no conversion of the this compound.

Question: My reaction is not proceeding, and I am recovering my starting material. What are the likely causes?

Answer: Low or no conversion can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.[4]

Causality & Mitigation Strategies:

  • Catalyst Inactivity:

    • Palladium Black Formation: The appearance of a black precipitate ("palladium black") indicates the decomposition of the palladium catalyst.[3][4] This can be caused by impurities, inappropriate solvent choice (anecdotally, THF can sometimes promote this), or high temperatures.[3][9]

      • Solution: Use high-purity reagents and solvents. If using a Pd(II) precatalyst, ensure it is properly reduced in situ to the active Pd(0) species.

    • Copper(I) Oxidation: Copper(I) iodide is susceptible to oxidation. Use a fresh bottle or a recently purchased batch for best results.

  • Inhibition by the Carboxylic Acid: The acidic proton of the carboxylic acid can react with the amine base, potentially altering the basicity of the reaction mixture. Furthermore, the carboxylate may coordinate to the metal centers, inhibiting catalysis.

    • Solution:

      • Use Excess Base: Ensure sufficient base is present to both deprotonate the alkyne and neutralize the carboxylic acid. An additional equivalent of base is a good starting point.

      • Protecting Groups: While adding steps, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) can circumvent these issues. The ester can be hydrolyzed post-coupling.

  • Substrate Reactivity: While aryl iodides are generally the most reactive halides in Sonogashira couplings, the electronic properties of the pyridine ring can influence reactivity.[3][10]

    • Solution: For sluggish reactions, consider using a more electron-rich and bulky phosphine ligand to enhance the activity of the palladium catalyst.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Sonogashira coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific alkyne and desired reaction conditions. However, a common and effective starting point is a combination of a palladium(0) source like Pd(PPh₃)₄ or an in-situ generated Pd(0) from a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[11] For this specific substrate, the choice of ligand can be crucial in preventing catalyst inhibition and promoting high yields.

Q2: Can I run this reaction without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are well-established and are often preferred to avoid the Glaser homocoupling side reaction.[1][5] These reactions typically require a palladium catalyst and a base, and may necessitate higher temperatures or the use of specific ligands to achieve good reaction rates.[3]

Q3: How does the carboxylic acid group affect the reaction?

A3: The carboxylic acid introduces two main considerations. Firstly, its acidic proton will be deprotonated by the amine base, requiring at least one extra equivalent of base. Secondly, the resulting carboxylate is a potential coordinating ligand for the palladium and copper catalysts, which could inhibit their activity. Careful selection of the base and reaction conditions is necessary to manage these effects. In some cases, protecting the carboxylic acid as an ester may be the most robust approach.

Q4: What is the role of the amine base in this reaction?

A4: The amine base plays multiple crucial roles.[3] It deprotonates the terminal alkyne to form the reactive acetylide species.[12] It also acts as a scavenger for the hydrogen halide (HI) that is formed during the reaction. In the case of this compound, it also neutralizes the acidic proton of the carboxylic acid. Commonly used bases include triethylamine (TEA) and diisopropylamine (DIPA).[3]

III. Experimental Protocol & Visualization

General Protocol for the Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for your specific alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (3-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3-4 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture of toluene/amine)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Pathway Visualization

The following diagrams illustrate the desired Sonogashira coupling pathway and the major competing side reactions.

Sonogashira_Pathway cluster_main Desired Sonogashira Coupling 2-Iodopyridine-3-COOH 2-Iodopyridine-3-COOH Oxidative_Addition Oxidative Addition 2-Iodopyridine-3-COOH->Oxidative_Addition Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide Base, CuI Pd(0) Pd(0) Pd(0)->Oxidative_Addition Ar-Pd(II)-I Ar-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu-Acetylide->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Product Reductive_Elimination->Product

Caption: The catalytic cycle of the desired Sonogashira coupling reaction.

Side_Reactions cluster_glaser Glaser Homocoupling cluster_hydro Hydrodehalogenation Alkyne_1 2 x Alkyne Glaser_Product Di-yne Byproduct Alkyne_1->Glaser_Product Cu(I), O₂ Aryl_Iodide 2-Iodopyridine-3-COOH Hydro_Product 3-Pyridinecarboxylic Acid Aryl_Iodide->Hydro_Product [H] source

Caption: Common side reaction pathways in Sonogashira coupling.

Quantitative Data Summary
ParameterRecommendationRationale
Palladium Catalyst Loading 1-5 mol%Sufficient for catalysis; higher loading can be costly and lead to more byproducts.
Copper(I) Co-catalyst Loading 2-10 mol%Essential for reactivity in copper-catalyzed variants, but excess can promote Glaser coupling.
Base Stoichiometry 3-4 equivalentsTo deprotonate the alkyne, neutralize the carboxylic acid, and scavenge HI.
Reaction Temperature Room Temp to 80 °CSubstrate dependent; higher temperatures can increase reaction rate but may also promote side reactions and catalyst decomposition.

IV. References

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support. --INVALID-LINK--

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Publications. --INVALID-LINK--

  • BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem Technical Support. --INVALID-LINK--

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. The Chemical Reaction Database. --INVALID-LINK--

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. --INVALID-LINK--

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. --INVALID-LINK--

  • Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5084-5121. --INVALID-LINK--

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. --INVALID-LINK--

  • Taylor & Francis. (2022). Glaser coupling – Knowledge and References. Taylor & Francis Online. --INVALID-LINK--

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. --INVALID-LINK--

  • National Library of Medicine. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling Reactions with Indole Substrates. BenchChem Technical Support. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • National Library of Medicine. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PubMed. --INVALID-LINK--

  • MDPI. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(23), 5575. --INVALID-LINK--

  • Seoul National University. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. SNU. --INVALID-LINK--

  • ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. --INVALID-LINK--

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. --INVALID-LINK--

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano Application Note. --INVALID-LINK--

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. --INVALID-LINK--

  • ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. --INVALID-LINK--

  • SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. --INVALID-LINK--

  • ACS Publications. (2018). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 83(15), 8127–8134. --INVALID-LINK--

  • ResearchGate. (2011). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Advanced Synthesis & Catalysis, 353, 291-296. --INVALID-LINK--

  • ACS Figshare. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. --INVALID-LINK--

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. --INVALID-LINK--

  • Genet, J. P., & Savignac, M. (1999). Recent developments of palladium (0) catalyzed reactions in aqueous medium. Journal of Organometallic Chemistry, 576(1-2), 305–317. --INVALID-LINK--

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. --INVALID-LINK--

  • The Sonogashira Coupling. (n.d.). The Sonogashira Coupling. --INVALID-LINK--

References

Technical Support Center: Optimizing the Heck Reaction with 2-Iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working to improve yields for the Heck reaction using the challenging substrate, 2-iodopyridine-3-carboxylic acid. This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to overcome common obstacles.

Frequently Asked Questions (FAQs)
Q1: Why are my Heck reaction yields consistently low with this compound?

This substrate presents a "perfect storm" of challenges. The primary difficulties stem from the two functional groups on the pyridine ring:

  • The Pyridine Nitrogen: The Lewis basic nitrogen atom at the 1-position can strongly coordinate to the palladium catalyst. This coordination can form a stable, inactive complex, effectively poisoning the catalyst and halting the catalytic cycle.[1] This is often called the "2-pyridyl problem," as the proximity of the nitrogen to the reaction site exacerbates this effect.[1]

  • The Carboxylic Acid: This group introduces three potential complications:

    • It will react with the base, requiring stoichiometric adjustments.

    • The resulting carboxylate anion can act as a ligand, altering the catalyst's electronic properties and reactivity.

    • Under thermal stress, the molecule is susceptible to decarboxylation, leading to the formation of 2-iodopyridine as a major byproduct.[2]

Q2: What is catalyst deactivation and how do I spot it?

Catalyst deactivation refers to any process that reduces the catalyst's activity over the course of the reaction. With pyridine substrates, the main deactivation pathways are:

  • Catalyst Poisoning: As described above, the pyridine nitrogen binds to the palladium center, preventing it from participating in the catalytic cycle.[1][3]

  • Formation of Palladium Black: If the catalytic cycle is slow due to inhibition, the active Pd(0) species can agglomerate and precipitate out of solution as inactive palladium black.[1][4] This is a visual indicator of catalyst death.

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]

A reaction that starts but then stalls before full conversion of the starting material is a classic sign of catalyst deactivation.[1]

Q3: What are the most critical parameters to optimize for this specific reaction?

For this substrate, the hierarchy of optimization should be:

  • Ligand Selection: This is the most powerful tool to counteract catalyst poisoning.

  • Base Selection: The choice of base is critical to manage the carboxylic acid and facilitate the catalytic cycle without promoting side reactions.

  • Reaction Temperature: Temperature control is a delicate balance between achieving a sufficient rate of oxidative addition and preventing thermal decomposition or side reactions like decarboxylation.

In-Depth Troubleshooting Guide
Problem: Low to No Conversion of Starting Material

This is the most common failure mode and is almost always linked to catalyst deactivation or suboptimal reaction setup.

The core of the problem is the unwanted interaction between the substrate's nitrogen lone pair and the palladium center. The goal is to sterically or electronically disfavor this interaction.

Solution 1: Employ Sterically Hindered Ligands

Bulky ligands act as a shield around the palladium atom, physically blocking the pyridine nitrogen from coordinating while still allowing the smaller aryl iodide to undergo oxidative addition.

  • Mechanism: Electron-rich, bulky monophosphine ligands (Buchwald-type ligands) are the industry standard for challenging cross-couplings.[1][5] They promote the crucial oxidative addition step and stabilize the active catalytic species. N-Heterocyclic Carbenes (NHCs) are also excellent alternatives with strong σ-donating properties that create robust catalysts.[6]

Ligand TypeExamplesRationale for Use with Pyridine Substrates
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosIndustry Standard. Their significant steric bulk effectively prevents coordination of the pyridine nitrogen to the Pd center.[1][7]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Highly electron-donating and sterically demanding. Creates a very active but potentially less stable catalyst.[1][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm very strong Pd-C bonds, leading to highly stable and active catalysts that are resistant to poisoning.[6]

Solution 2: Use a Modern Palladium Pre-catalyst

Well-defined pre-catalysts are designed to generate the active Pd(0) species cleanly and efficiently in situ, minimizing the formation of inactive palladium species.[1] Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require ligand association and reduction, consider using a G3 or G4 Buchwald pre-catalyst that incorporates the desired ligand.[7]

Workflow: Diagnosing and Solving Low Conversion

G start Low or No Conversion Observed check_pd_black Is Palladium Black visible? start->check_pd_black pd_black_yes Yes check_pd_black->pd_black_yes Yes pd_black_no No check_pd_black->pd_black_no No possible_poisoning Catalyst Poisoning is still the most likely cause. check_pd_black->possible_poisoning No cause_slow_catalysis Indicates Slow Catalysis & Decomposition. Address Root Cause: Catalyst Poisoning. pd_black_yes->cause_slow_catalysis solution_node Implement Solutions cause_slow_catalysis->solution_node possible_poisoning->solution_node change_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) solution_node->change_ligand use_precatalyst Use a Pre-catalyst (e.g., XPhos Pd G3) solution_node->use_precatalyst optimize_base Optimize Base (Start with K₂CO₃ or Cs₂CO₃) solution_node->optimize_base G Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Deactivation Catalyst Poisoning (Deactivation) Pd0->Deactivation Pyridine-N Coordination PdII_Aryl L₂(Aryl)Pd(II)I OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PdII_Alkene L₂(Aryl)Pd(II)(Alkene)I Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl L(Alkyl)Pd(II)I Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta PdII_Hydride L(H)Pd(II)I (Product Complex) Beta->PdII_Hydride Regen Base Regeneration (Reductive Elimination) PdII_Hydride->Regen Product Product PdII_Hydride->Product Regen->Pd0 ArylI 2-Iodopyridine- 3-carboxylic acid ArylI->OxAdd Decarboxylation Decarboxylation (Side Reaction) ArylI->Decarboxylation Heat, Base Alkene Alkene Alkene->Coord Base Base Base->Regen

References

Technical Support Center: Catalyst Deactivation in 2-Iodopyridine-3-carboxylic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a particularly challenging area of palladium-catalyzed cross-coupling: reactions involving 2-iodopyridine-3-carboxylic acid. This substrate class is notorious for inducing catalyst deactivation, leading to frustratingly low yields and reaction failures. This guide is designed for researchers, chemists, and drug development professionals to provide a systematic, mechanism-driven approach to troubleshooting these complex couplings. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to overcome these synthetic hurdles.

Section 1: The "2-Pyridyl Problem": A Mechanistic Overview

At the heart of the difficulties with this substrate is a phenomenon often termed the "2-Pyridyl Problem."[1] Understanding this core issue is the first step toward solving it.

Q: Why are cross-coupling reactions with this compound so prone to failure?

A: The primary culprit is the substrate itself. The nitrogen atom of the pyridine ring is Lewis basic and is positioned adjacent to the reaction center (the carbon-iodine bond). This proximity allows the pyridine nitrogen to act as a potent inhibitor by coordinating directly to the palladium catalyst.[2][3] This coordination sequesters the palladium in a stable, off-cycle, and catalytically inactive state, effectively poisoning the catalyst and halting the desired reaction.[2][4] While all pyridinic substrates can pose this challenge, the 2-position is the most problematic due to the formation of a stable five-membered ring-like interaction during the catalytic cycle. The presence of the carboxylic acid group adds a secondary layer of complexity, potentially influencing solubility and interacting with the base or metal center.

Catalyst_Poisoning cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Pd0 Active L-Pd(0) Catalyst OA_Complex Oxidative Addition (Ar-Pd(II)-I) Active_Pd0->OA_Complex + Ar-I Transmetalation Transmetalation OA_Complex->Transmetalation + R-M Inactive_Complex Inactive Pyridine-Coordinated Pd(II) Complex OA_Complex->Inactive_Complex Catalyst Poisoning (Intramolecular Coordination) Product_Complex Ar-Pd(II)-R Transmetalation->Product_Complex Product Desired Product Product_Complex->Product Reductive Elimination Product->Active_Pd0 Substrate 2-Iodopyridine- 3-carboxylic acid

Caption: The "2-Pyridyl Problem": The desired catalytic cycle is intercepted when the pyridine nitrogen coordinates to the palladium center, forming a stable, inactive complex and preventing reaction completion.

Section 2: Troubleshooting Guide: From Symptoms to Solutions

A failed reaction presents a variety of symptoms. This section is structured to help you diagnose the problem based on your experimental observations and implement targeted solutions.

Issue 1: Low to No Conversion of Starting Material

This is the most common failure mode, where analysis (TLC, LC-MS) shows predominantly unreacted this compound.

Q: My reaction stalled with most of the starting material unreacted. What is the most likely cause and solution?

A: Catalyst poisoning by the pyridine nitrogen is the most probable cause. The default catalyst systems that work for simple aryl halides are often ineffective here. The solution lies in rationally selecting a ligand designed to overcome this specific inhibition mechanism.

Core Insight: You need a ligand that is both sterically bulky and highly electron-donating.[2][5]

  • Steric Bulk: A large ligand physically blocks the pyridine nitrogen from accessing and coordinating to the palladium center.

  • Electron-Donating Character: An electron-rich ligand increases the electron density on the palladium, which promotes the desired, rate-limiting oxidative addition step and can weaken the inhibitory palladium-pyridine bond.[2][5]

Solution Pathway:

  • Switch to a Specialized Ligand: Immediately move away from common, less bulky ligands like PPh₃. Your primary candidates should be Buchwald's biaryl phosphine ligands or bulky trialkylphosphines.

  • Perform a Ligand Screen: If the first choice is unsuccessful, a systematic screen of ligands from the classes below is the most effective strategy.

Ligand ClassRecommended LigandsKey Features & Rationale
Biaryl Phosphines XPhos, SPhos, RuPhosExcellent combination of steric bulk and electron-richness. Often the first choice for challenging heteroaromatic couplings.[2]
Dialkylbiaryl Phosphines tBuXPhos, tBuBrettPhosIncreased steric hindrance compared to standard biaryl phosphines, useful in particularly stubborn cases.
Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃) or its salt P(t-Bu)₃HBF₄Extremely electron-rich and sterically demanding. Highly effective but can be air-sensitive. The HBF₄ salt offers improved air stability.[6]
Q: I'm using a good ligand, but the reaction is still not working. Could it be my palladium source?

A: Yes. Inefficient generation of the active Pd(0) catalyst can be a major issue. Many reactions use a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) that must be reduced in situ to the active Pd(0) state. This reduction step can be slow or incomplete, leading to side reactions, including catalyst decomposition.[7]

Solution Pathway:

  • Use a Well-Defined Pre-catalyst: The most reliable solution is to use a pre-catalyst, which is a stable Pd(II) complex that rapidly and quantitatively generates the active Pd(0) species under the reaction conditions.[2][8] This ensures that the active catalyst is available immediately and consistently.

  • Optimize In-Situ Reduction: If using a simple Pd(II) salt, ensure your conditions are conducive to reduction. The phosphine ligand itself can act as a reductant, but this also consumes the ligand.[7]

Palladium Source TypeExamplesAdvantagesDisadvantages
Pd(II) Pre-catalysts XPhos Pd G3, SPhos Pd G3Air-stable, reliable and rapid generation of active L-Pd(0), minimizes side reactions.[8]Higher initial cost.
Pd(0) Sources Pd₂(dba)₃, Pd(PPh₃)₄Directly provides Pd(0), avoiding the reduction step.Air-sensitive, Pd₂(dba)₃ can contain nanoparticles affecting reproducibility.[7]
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂Inexpensive and readily available.In-situ reduction can be inefficient and lead to catalyst decomposition and irreproducibility.[7][9]
Issue 2: Formation of a Black Precipitate (Palladium Black)

A clear sign of trouble is when your initially homogeneous reaction mixture turns dark and a black solid crashes out.

Q: My reaction turned black and I see a precipitate. What is this and how do I prevent it?

A: The black precipitate is palladium black, an agglomerated, inactive form of elemental palladium. [10][11] Its formation signifies that the ligand is no longer effectively stabilizing the palladium nanoparticles in solution, causing them to fall apart from the catalytic cycle.

Core Insight: The formation of palladium black is almost always linked to the presence of oxygen or impurities that destabilize the catalyst complex.[10][12]

Solution Pathway:

  • Ensure Rigorously Anaerobic Conditions: Oxygen is the enemy of many palladium-catalyzed reactions. It can oxidize the active Pd(0) catalyst, leading to decomposition, and can also degrade phosphine ligands.[10][12] Standard nitrogen purging is often insufficient.

    • Action: Implement a robust degassing protocol for all solvents and reagents. The "Freeze-Pump-Thaw" method is the gold standard. (See Protocol 2).

  • Verify Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst.[10]

    • Action: Use high-purity, anhydrous solvents. Ensure your this compound is pure. Distill amine bases if they are old or appear discolored.[10]

  • Re-evaluate Solvent Choice: Some solvents may promote catalyst decomposition more than others.

    • Action: While THF is common, some anecdotal reports suggest it can promote palladium black formation.[13] Consider screening other common coupling solvents like 1,4-dioxane, DMF, or toluene.

Issue 3: Significant Homocoupling of Starting Materials

Analysis shows a high percentage of undesired symmetrical byproducts (e.g., a dimer of your boronic acid or two molecules of the alkyne coupled together).

Q: My main byproduct is a dimer of my coupling partner. Why is this happening?

A: Homocoupling is a strong indicator that the main catalytic cycle is disrupted. It often arises from two primary causes: the presence of oxygen or issues related to the palladium oxidation state.[12]

Core Insight: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in pathways that lead to the homocoupling of organometallic reagents (like boronic acids).[12][14] Additionally, if a Pd(II) pre-catalyst is used, its inefficient reduction to Pd(0) can also open up pathways for homocoupling before the main cycle begins.[12]

Solution Pathway:

  • Strict Oxygen Exclusion: As with preventing palladium black, rigorous degassing is the first and most critical step.[12]

  • Use a Pd(0) Source: Switching from a Pd(II) source to a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the initial reduction phase.[12]

  • Add a Mild Reducing Agent: In specific cases, adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing Pd(II)-mediated homocoupling pathways.[14][15]

Section 3: Troubleshooting Workflow & FAQs

When a reaction fails, a systematic approach is key. Use the following workflow to guide your decision-making process.

Troubleshooting_Workflow Start Reaction Failure: Low Yield / No Conversion Check_Appearance Observe Reaction Mixture Start->Check_Appearance Black_PPT Black Precipitate (Pd Black)? Check_Appearance->Black_PPT Visual Check Check_Byproducts Analyze Crude Mixture (LCMS, GCMS, NMR) Homocoupling Significant Homocoupling? Check_Byproducts->Homocoupling Analysis Black_PPT->Check_Byproducts No Sol_1 Improve Anaerobic Conditions (Freeze-Pump-Thaw) Verify Reagent Purity Black_PPT->Sol_1 Yes Sol_2 Strict O₂ Exclusion Consider Pd(0) Source Use Pre-catalyst Homocoupling->Sol_2 Yes No_Issues No Obvious Issues Homocoupling->No_Issues No Sol_3 Primary Suspect: Catalyst Poisoning 1. Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, P(t-Bu)₃) 2. Use a Well-Defined Pre-catalyst (e.g., XPhos Pd G3) No_Issues->Sol_3

Caption: A systematic workflow for troubleshooting failed this compound coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How does the carboxylic acid group specifically influence the reaction? A: The carboxylic acid can have several effects. First, it can be deprotonated by the base to form a carboxylate salt, which significantly alters the substrate's solubility. This can be beneficial or detrimental depending on the solvent system. Second, the carboxylate itself is a potential coordinating group for the palladium center, although this is generally a weaker and less inhibitory interaction than that of the 2-pyridyl nitrogen. Finally, under harsh conditions (very high temperatures), decarboxylation could occur as a side reaction, though this is less common under typical coupling conditions.[16][17]

Q2: What is the role of the base, and how do I choose the right one? A: The base plays a crucial role, particularly in Suzuki couplings, where it is required to activate the organoboron reagent to form a more nucleophilic "ate" complex for transmetalation.[18][19] However, an excessively strong or concentrated base can sometimes promote catalyst deactivation.[4][20] A good starting point is to use an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Screening different bases is a standard part of optimization, as the ideal base can be highly substrate- and ligand-dependent.[2]

Q3: Can I reactivate a catalyst that has turned to palladium black? A: For homogeneous reactions, reactivating palladium black in situ is generally not practical or reliable. The focus should be on prevention. While some literature describes methods for reactivating heterogeneous palladium catalysts by washing or re-oxidation, these protocols are not applicable to a failed homogeneous reaction mixture.[21][22][23][24] The best course of action is to discard the failed reaction and set it up again with the preventative measures described above.

Q4: My this compound starting material is poorly soluble. What can I do? A: Solubility is a common challenge. First, ensure the base is added, as the resulting carboxylate salt may be more soluble. Screening solvents is the next logical step; more polar aprotic solvents like DMF, DMAc, or NMP may be required. Gently heating the mixture can also help, but this must be balanced against the thermal stability of the catalyst. A final strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) for the coupling reaction, followed by hydrolysis to regenerate the acid if needed.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol incorporates best practices for coupling this compound with a generic arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%). If not using a glovebox, add the pre-catalyst under a positive flow of inert gas.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, see Protocol 2 for degassing) via cannula or syringe. The typical concentration is 0.1-0.5 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe under inert atmosphere) and analyzing by LC-MS or TLC.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid, then extract with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Ensuring Rigorous Anaerobic Conditions (Freeze-Pump-Thaw)

This technique is highly effective for removing dissolved oxygen from solvents.

  • Freeze: Place the solvent in a robust Schlenk flask that is no more than half full. Seal the flask and immerse the bottom in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high-vacuum line. Allow it to pump for 5-10 minutes to remove the air from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a room temperature water bath. You may see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat this entire three-step cycle at least two more times (for a total of three cycles) to ensure all dissolved oxygen has been removed.

  • Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready to be used.

References

stability of 2-Iodopyridine-3-carboxylic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Iodopyridine-3-carboxylic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. We will address common stability challenges and provide troubleshooting strategies to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a yellow-brown tint upon storage. What causes this, and is the material still viable for my reaction?

A1: The discoloration of this compound is a common observation and typically indicates the slow liberation of elemental iodine (I₂). This process is often initiated by exposure to light and, to a lesser extent, air (oxygen).[1][2] Halopyridines, particularly iodo-derivatives, can be light-sensitive.[1]

  • Causality: The Carbon-Iodine (C-I) bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage when exposed to UV or visible light, generating radicals that can lead to the formation of I₂. The pyridine ring itself can also participate in complex photochemical reactions.

  • Viability Assessment: For many applications, such as high-yielding coupling reactions, a minor color change may not significantly impact the outcome, as the bulk of the material remains intact. However, for high-precision work, sensitive catalytic cycles, or kinetic studies, the presence of even trace iodine could be detrimental.

  • Recommendation: We advise running a purity check via ¹H NMR or LC-MS. If the discoloration is significant or if you observe the appearance of new signals (e.g., the formation of 2-iodopyridine from decarboxylation), purification is recommended. For routine use, ensure the material is stored under an inert atmosphere (Argon or Nitrogen), protected from light, and kept in a cool environment (refrigerated or frozen).[3][4] Some commercial suppliers provide 2-iodopyridine stabilized with sodium thiosulfate, which acts as an iodine scavenger.[2]

Q2: I am attempting a Suzuki-Miyaura coupling at the 2-position, but my yields are consistently low, and I isolate 2-iodopyridine as a major byproduct. What is happening?

A2: This is a classic issue stemming from the interplay between the reaction conditions required for the Suzuki coupling and the inherent instability of the substrate. The primary culprit is decarboxylation (loss of the -COOH group) to form 2-iodopyridine, which is often promoted by the basic and thermal conditions of the reaction.[5][6]

  • Mechanistic Insight: The Suzuki-Miyaura reaction requires a base to activate the boronic acid partner for transmetalation.[7][8] However, strong bases and elevated temperatures (often >80 °C) can induce the removal of the acidic proton from the carboxylic acid, forming a carboxylate salt. This intermediate, particularly in polar aprotic solvents, can then readily lose CO₂ to generate a pyridyl anion, which is subsequently protonated by the solvent or trace water to yield 2-iodopyridine.

  • Troubleshooting & Optimization:

    • Choice of Base: Switch to a milder, non-nucleophilic base. While strong bases like NaOH or KOtBu are effective for transmetalation, they aggressively promote decarboxylation. We recommend trialing weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, which often provide a better balance.[9]

    • Temperature Control: Operate at the lowest effective temperature. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling, meaning that oxidative addition can often be achieved at lower temperatures (e.g., 60-80 °C) than for other halopyridines.[9]

    • Solvent System: The choice of solvent can influence the rate of decarboxylation. Anhydrous, less polar solvents like toluene or dioxane are often preferred over highly polar aprotic solvents like DMF or DMSO for this substrate.[7][9]

    • Protecting Group Strategy: If optimization fails, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is far more stable to basic conditions. You can perform the Suzuki coupling and then hydrolyze the ester in a subsequent step under controlled acidic or basic conditions.

Q3: My amide coupling reaction between this compound and a primary amine is failing. What are the best practices for this transformation?

A3: Direct condensation of a carboxylic acid and an amine by heating is generally inefficient and leads to a competing acid-base reaction, forming a stable ammonium carboxylate salt.[10][11] For a substrate like this compound, this is further complicated by the risk of decarboxylation at elevated temperatures. The key is to activate the carboxylic acid in situ under mild conditions.

  • Why Direct Coupling Fails: The lone pair on the amine nitrogen acts as a base, deprotonating the carboxylic acid. This electrostatic interaction prevents the amine from acting as a nucleophile to attack the carbonyl carbon.

  • Recommended Activation Methods:

    • Carbodiimide Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are excellent choices.[10][11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. These reactions are typically run at room temperature or 0 °C, minimizing thermal degradation.

    • Uronium/Aminium Reagents: Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and rapid.[12] They generate an activated ester intermediate that reacts cleanly with amines. These reactions are often performed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated acid.[12]

    • Acyl Chloride Formation: While effective, this is a two-step process that can be harsh. Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride requires heating, which may degrade the starting material.[10] If this route is necessary, use it with caution and monitor the reaction closely.

Q4: Under what specific pH conditions is this compound most stable?

A4: The stability is a function of avoiding conditions that promote either decarboxylation or degradation of the pyridine ring system.

  • Acidic Conditions (pH 1-4): The molecule is generally stable. The pyridine nitrogen (pKa of pyridinium is ~5.2) will be protonated, forming the pyridinium salt.[13] This positively charged species can enhance the stability of the C-I bond towards certain nucleophiles but makes the ring more electron-deficient. Prolonged heating in strong acid should still be avoided.

  • Near-Neutral Conditions (pH 5-7): This is the optimal pH range for long-term stability in aqueous solutions. The molecule exists predominantly as the neutral carboxylic acid.

  • Basic Conditions (pH > 8): Stability is compromised. The carboxylic acid is deprotonated to form the carboxylate. As discussed in Q2, this species is susceptible to thermal and metal-catalyzed decarboxylation.[5][14] Furthermore, very strong bases (e.g., concentrated NaOH) can potentially lead to nucleophilic aromatic substitution or other ring degradation pathways, although this is less common for iodopyridines compared to other halopyridines.

Troubleshooting Guides & Data

Table 1: Recommended Conditions for Coupling Reactions
Reaction TypeReagent/CatalystBaseSolventTemperature (°C)Key Consideration
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)[9]K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Dioxane/H₂O (4:1) or Toluene60 - 90Minimize temperature and use weaker bases to prevent decarboxylation.[9]
Amide Coupling HATU (1.1 equiv.)DIPEA (2-3 equiv.)DMF or DCM0 - 25Ensures rapid and mild activation of the carboxylic acid, avoiding harsh conditions.[12]
Amide Coupling EDC (1.2 equiv.), HOBt (1.1 equiv.)N/A (or DIPEA if amine is an HCl salt)DCM or DMF0 - 25Classic, cost-effective method. HOBt suppresses side reactions and racemization.

Diagram 1: Troubleshooting Workflow for Failed Suzuki Coupling

start Low Yield in Suzuki Coupling check_decarbox Check for Decarboxylation (2-iodopyridine byproduct in LC-MS/NMR) start->check_decarbox decarbox_yes Decarboxylation Confirmed check_decarbox->decarbox_yes Yes decarbox_no No Significant Decarboxylation check_decarbox->decarbox_no No reduce_temp Action: Lower Temperature (Try 60-70°C) decarbox_yes->reduce_temp change_base Action: Switch to Milder Base (K₃PO₄ or Cs₂CO₃) reduce_temp->change_base protect_acid Advanced: Protect as Ester (Perform coupling, then hydrolyze) change_base->protect_acid check_catalyst Check Catalyst Activity decarbox_no->check_catalyst catalyst_bad Action: Use Fresh Catalyst/ Increase Loading check_catalyst->catalyst_bad Suspect check_reagents Check Boronic Acid Quality & Reagent Stoichiometry check_catalyst->check_reagents OK

Caption: Troubleshooting logic for low-yield Suzuki reactions.

Diagram 2: Key Degradation Pathways

sub This compound prod1 2-Iodopyridine + CO₂ sub->prod1 Heat, Base (e.g., K₂CO₃) [decarboxylation] prod2 Degradation Products + I₂ sub->prod2 Light (hv) [deiodination/decomposition]

Caption: Primary degradation routes for the title compound.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is designed to minimize decarboxylation.

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Degassing: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[9]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 75-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated Amide Coupling

This protocol provides a mild and efficient method for amide bond formation.

  • Initial Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DMF at room temperature under a nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.1 equiv.) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.).[12] Stir the mixture for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equiv.) to the solution.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude amide product by flash chromatography or recrystallization.

Diagram 3: Workflow for Amide Coupling

sub Dissolve Acid in DMF add_hatu Add HATU + DIPEA sub->add_hatu preactivate Stir 15 min (Pre-activation) add_hatu->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (1-4h) add_amine->react workup Aqueous Workup & Extraction react->workup purify Purify Product workup->purify

Caption: Step-by-step workflow for HATU-mediated amidation.

References

overcoming solubility issues of 2-Iodopyridine-3-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

2-Iodopyridine-3-carboxylic acid is a valuable bifunctional building block, featuring a nucleophilic carboxylic acid and an electrophilic iodopyridine ring, making it a prime substrate for cross-coupling reactions.[1][2] However, its molecular structure presents a classic solubility problem. The polar, acidic carboxylic acid group and the weakly basic pyridine nitrogen can form strong intermolecular hydrogen bonds and potentially exist in a zwitterionic state. This creates a highly crystalline, stable lattice structure that is resistant to dissolution in many common organic solvents. This guide provides a systematic approach to overcoming this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard solvents like THF, Toluene, or Dichloromethane?

A: The compound's poor solubility in non-polar or moderately polar aprotic solvents is due to its high polarity and the strong intermolecular hydrogen bonding network established by the carboxylic acid group. To dissolve it, you need a solvent system that can effectively disrupt these interactions.

Q2: What is the best single solvent to try first?

A: For initial trials, highly polar aprotic solvents are recommended. Start with Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which helps to solvate the molecule. For some applications, polar protic solvents like methanol might also be effective, though solubility may still be limited.[3]

Q3: Can I simply heat the mixture to improve solubility?

A: Yes, increasing the temperature is a primary and effective step. In many cases, gentle heating (e.g., to 50-80 °C) can significantly increase both the rate of dissolution and the equilibrium solubility. However, always be mindful of the thermal stability of your other reagents and the boiling point of your chosen solvent.

Q4: I'm running a Suzuki coupling which requires a base. Can this help with solubility?

A: Absolutely. This is the most common and effective strategy. The carboxylic acid group can be deprotonated by a base to form a carboxylate salt.[4] This salt is an ionic species and is significantly more soluble in polar solvents than the neutral acid.[5][6] The choice of base is critical and depends on your reaction conditions (see Troubleshooting Guide below).

Q5: If I form a salt to dissolve the substrate, will it partition out of the organic phase in a biphasic system (e.g., Toluene/Water)?

A: This is a critical concern. If you use an inorganic base like K₂CO₃ or NaOH, the resulting inorganic salt of your substrate will be highly polar and may preferentially partition into the aqueous phase, making it unavailable to the catalyst in the organic phase.[7] This can cause your reaction to stall. To mitigate this, consider using a single-phase solvent system (e.g., Dioxane/Water, DMF, or NMP) or using an organic-soluble base.

Troubleshooting Guides & Methodologies

Systematic Approach to Overcoming Solubility Issues

When faced with solubility challenges, a logical, stepwise approach is most effective. The following workflow diagram outlines a decision-making process for systematically achieving a homogeneous reaction mixture.

G cluster_0 Solubility Troubleshooting Workflow start Start: Weigh this compound solvent Add chosen reaction solvent (e.g., Dioxane, DMF, Toluene) start->solvent stir Stir at Room Temperature solvent->stir check1 Is the solution homogeneous? stir->check1 heat Heat the mixture (e.g., 60-80 °C) check1->heat No proceed Proceed with Reaction check1->proceed Yes check2 Is the solution homogeneous? heat->check2 add_base Add Base to Form Salt (e.g., K₂CO₃, Cs₂CO₃, Et₃N) check2->add_base No check2->proceed Yes check3 Is the solution homogeneous? add_base->check3 re_eval Re-evaluate Solvent System: - Use a more polar solvent (DMF, NMP) - Use a co-solvent mixture - Ensure single phase for biphasic reactions check3->re_eval No check3->proceed Yes re_eval->solvent

References

Technical Support Center: Purification of 2-Iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Iodopyridine-3-carboxylic acid. The methodologies and advice presented herein are grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis can introduce a variety of impurities that may interfere with subsequent reactions or biological assays. Achieving high purity is therefore a critical step. This guide will walk you through common purification challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities often stem from the starting materials, side reactions, or degradation.[3] These can include:

  • Starting Materials: Unreacted 2-chloropyridine-3-carboxylic acid or 2-bromopyridine-3-carboxylic acid if synthesis is performed via a Finkelstein-type reaction.[4][5]

  • Side-Products: Decarboxylated byproducts (2-iodopyridine) can form, especially if the reaction is subjected to high temperatures.[3]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any catalysts or excess reagents.

  • Degradation Products: Iodopyridines can be sensitive to light and air, potentially leading to the formation of colored impurities.[6]

Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A2: Discoloration in pyridine-containing compounds is often due to trace impurities or degradation products.[7] For this compound, this can be exacerbated by the presence of the iodine atom, which can be light-sensitive. The color can often be removed by recrystallization, sometimes with the addition of a small amount of activated carbon to adsorb the colored impurities.

Q3: I am experiencing low recovery after my purification. What are the potential reasons?

A3: Low recovery can be attributed to several factors:

  • Suboptimal Recrystallization Solvent: The chosen solvent may be too good, leading to significant product loss in the mother liquor.

  • Premature Precipitation: During acid-base extraction, if the pH is not carefully controlled, the product can precipitate prematurely or incompletely.

  • Adsorption on Chromatography Media: If using column chromatography, the polar nature of the carboxylic acid and the pyridine nitrogen can lead to strong adsorption on silica gel, resulting in poor elution and recovery.

  • Product Instability: The compound may be degrading during the purification process, especially if exposed to heat or incompatible pH conditions for extended periods.

Q4: Can I use silica gel column chromatography for purification?

A4: While possible, silica gel chromatography of pyridine carboxylic acids can be challenging. The basic pyridine nitrogen and the acidic carboxylic acid can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. If chromatography is necessary, consider using a deactivated stationary phase, such as basic alumina, or adding a modifier like acetic acid or triethylamine to the eluent to improve peak shape and recovery.[8]

Troubleshooting Guides

Issue 1: Incomplete Removal of Non-Acidic Impurities

If your purified this compound is contaminated with neutral or basic impurities (e.g., 2-iodopyridine), an acid-base extraction is a highly effective purification method.[9][10][11]

This technique leverages the difference in solubility between the acidic target compound and non-acidic impurities in aqueous and organic phases at varying pH levels. The carboxylic acid can be deprotonated by a base to form a water-soluble carboxylate salt, while neutral or basic impurities remain in the organic phase.[12][13]

AcidBaseExtraction cluster_0 Separatory Funnel Crude Crude Product (in Organic Solvent, e.g., Ether) AddBase Add Weak Base (e.g., aq. NaHCO3) & Shake Crude->AddBase Separate Separate Layers AddBase->Separate Aqueous Aqueous Layer (Sodium 2-iodopyridine-3-carboxylate) Separate->Aqueous Aqueous Phase Organic Organic Layer (Neutral/Basic Impurities) Separate->Organic Organic Phase Acidify Acidify with HCl to pH < pKa Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Pure Pure this compound Filter->Pure

Caption: Workflow for purifying this compound via acid-base extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃).

    • Expert Insight: A weak base is crucial here. Using a strong base like sodium hydroxide (NaOH) could potentially lead to unwanted side reactions with other functional groups if present.[9]

  • Separation: Stopper the funnel, invert it, and vent frequently to release any pressure buildup (CO₂ evolution). Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer into a clean flask. The desired compound is now in this aqueous layer as its sodium salt. The organic layer, containing neutral and basic impurities, can be discarded or processed further if needed.

  • Back-Extraction (Optional): To maximize recovery, you can add fresh aqueous base to the organic layer and repeat the extraction, combining the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2-3, check with pH paper). The pure this compound will precipitate out of the solution.[10]

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water to remove any residual salts, and dry it thoroughly under vacuum.

Issue 2: Persistent Impurities with Similar Acidity

If impurities have acidic properties similar to the target compound, acid-base extraction may not be sufficient. In such cases, recrystallization is the preferred method.

Recrystallization exploits the differences in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The goal is to find a solvent in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while the impurities are either very soluble or insoluble at all temperatures.

SolventBoiling Point (°C)Solubility of this compoundNotes
Ethanol78Good when hot, poor when coldA common and effective choice.[14]
Water100Slightly soluble when hotCan be used, but may require a larger volume.
Acetic Acid118Good when hotUseful for some aromatic carboxylic acids.[13]
Toluene111Sparingly solubleCan be used in a solvent/anti-solvent system.

Recrystallization cluster_1 Recrystallization Process Start Crude Solid Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Filter_Hot Hot Filtration (if insoluble impurities are present) Dissolve->Filter_Hot Cool Cool Slowly to Room Temperature Filter_Hot->Cool Clear Solution Ice_Bath Chill in Ice Bath Cool->Ice_Bath Crystals Crystals Form Ice_Bath->Crystals Filter_Cold Vacuum Filtration Crystals->Filter_Cold Wash Wash with Cold Solvent Filter_Cold->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Step-by-step workflow for the recrystallization of this compound.

  • Solvent Selection: Choose an appropriate solvent from the table above. Ethanol is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding the hot solvent in small portions until the solid just dissolves.

    • Expert Insight: Using the minimum amount of hot solvent is critical for maximizing the recovery yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

By following these detailed guides and understanding the principles behind them, you can effectively troubleshoot and overcome the common challenges associated with the purification of this compound, leading to a final product of high purity suitable for your research and development needs.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 2-Iodopyridine-3-carboxylic acid vs. 2-Bromopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds.[1][2][3] Its operational simplicity and broad functional group tolerance have cemented its role in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2]

This guide provides an in-depth comparison of two closely related, yet distinct, building blocks in Suzuki coupling: 2-iodopyridine-3-carboxylic acid and 2-bromopyridine-3-carboxylic acid. While differing by only a single halogen atom, their performance in this critical transformation varies significantly. Understanding these differences is paramount for researchers in drug development aiming to optimize synthetic routes, maximize yields, and make informed decisions based on both chemical reactivity and practical considerations. We will dissect the mechanistic underpinnings of their reactivity, present comparative data, and provide field-proven experimental protocols to guide your synthetic strategy.

The Decisive Step: Understanding Halide Reactivity in Oxidative Addition

The mechanism of the Suzuki coupling is a well-elucidated catalytic cycle involving a palladium catalyst.[3][4] The universally acknowledged rate-determining step for many substrates is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[1] During this step, the palladium center inserts itself into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. The efficiency of this single step dictates the overall kinetics and success of the reaction.

The reactivity of aryl halides in oxidative addition follows a clear and predictable trend, governed by the carbon-halogen bond dissociation energy:

R-I > R-OTf > R-Br >> R-Cl [1][5]

The carbon-iodine (C-I) bond is substantially weaker and more polarizable than the carbon-bromine (C-Br) bond.[6] Consequently, it requires less energy to break, allowing the oxidative addition to proceed more readily, often under milder conditions.[5][6]

For heteroaromatic systems like pyridines, the mechanism can be further nuanced. The presence of the electron-withdrawing nitrogen atom adjacent to the C-X bond can stabilize a more polar, "nucleophilic displacement-like" transition state for the oxidative addition, enhancing the reactivity of these substrates compared to their simple benzene analogues.[7][8] Nevertheless, the fundamental principle of bond strength holds: the iodo-substituted pyridine is intrinsically primed for a more facile entry into the catalytic cycle than its bromo counterpart.

Caption: Oxidative addition energy barrier comparison.

Performance in the Flask: A Head-to-Head Comparison

The theoretical advantage of the C-I bond translates directly into tangible differences in experimental outcomes. The choice between this compound and 2-bromopyridine-3-carboxylic acid impacts everything from reaction time and temperature to the choice of catalyst and ligand.

ParameterThis compound2-Bromopyridine-3-carboxylic acidCausality & Field Insights
Reaction Time Typically 1-6 hoursOften 8-24 hours or longerThe faster oxidative addition with the C-I bond significantly shortens the overall reaction time.
Reaction Temp. Room Temperature to 80 °C80 °C to 120 °CMilder conditions are sufficient due to the lower activation energy required for C-I bond cleavage.
Typical Yield Good to Excellent (80-98%)Moderate to Good (65-90%)Higher efficiency and fewer side reactions under mild conditions often lead to superior yields for the iodo substrate.[9]
Catalyst System Standard catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) often suffice.Requires highly active catalysts; bulky, electron-rich phosphine (e.g., SPhos) or NHC ligands are often necessary.[10][11]The more challenging C-Br bond activation necessitates a more reactive catalytic species, generated by specialized ligands.
Cost & Stability Higher purchase cost, potentially less stable to light/heat.Lower purchase cost, generally more stable.This is the primary trade-off. The bromo-compound is economically favored for large-scale work, but the savings can be offset by the cost of specialized ligands and longer process times.

Experimental Methodologies: Tailoring Protocols to Reactivity

The following protocols represent robust starting points for the Suzuki coupling of these substrates. Note the deliberate differences in catalyst systems and reaction conditions, which are chosen to reflect the inherent reactivity of each halide.

Protocol 1: High-Efficiency Coupling of this compound

This method leverages the high reactivity of the iodo-substrate, employing a standard and cost-effective palladium catalyst under relatively mild conditions.

Caption: Standard workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (0.2 M concentration relative to the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours. Monitor the reaction's completion using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography.

Protocol 2: Robust Coupling of 2-Bromopyridine-3-carboxylic acid

This protocol employs a more powerful, modern catalyst system and higher temperatures to efficiently activate the more resilient C-Br bond.[11]

Step-by-Step Protocol:

  • Setup: To a flame-dried Schlenk flask, add 2-bromopyridine-3-carboxylic acid (1.0 eq), the arylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a bulky biarylphosphine ligand such as SPhos (0.04 eq). The use of pre-catalysts can also be highly effective.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (0.2 M). The choice of an anhydrous solvent is often preferred with these advanced catalyst systems.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Strategic Recommendations for the Synthetic Chemist

The choice between this compound and 2-bromopyridine-3-carboxylic acid is not merely a matter of preference but a strategic decision based on the project's goals.

Choose this compound when:

  • Speed is critical: For rapid generation of analogues or in early-stage discovery, the faster reaction times are a significant advantage.

  • Mild conditions are required: If your coupling partner or product contains sensitive functional groups, the milder conditions reduce the risk of degradation.

  • Maximizing yield is the primary goal: The higher efficiency often leads to better yields and simpler purification.

  • Initial proof-of-concept: It is often the more reliable choice for testing the feasibility of a new coupling reaction.

Choose 2-Bromopyridine-3-carboxylic acid when:

  • Cost is a major constraint: For large-scale synthesis, the lower cost of the starting material can lead to substantial savings.

  • Process optimization is feasible: If you have the resources to screen catalysts, ligands, and conditions to optimize the reaction for the less reactive substrate.

  • High thermal stability is needed: The greater stability of the starting material may be advantageous for certain process conditions.

References

A Comparative Guide to the Reactivity of 2-Iodo, 2-Bromo, and 2-Chloropyridine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, pyridine scaffolds are indispensable building blocks due to their unique electronic properties and ability to engage in hydrogen bonding. Among the most versatile intermediates are the 2-halopyridine-3-carboxylic acids. The choice of the halogen substituent—iodine, bromine, or chlorine—is not a trivial decision; it is a strategic choice that profoundly dictates the synthetic routes available and the overall efficiency of a drug development campaign.

This guide provides a detailed comparison of the reactivity of 2-iodo, 2-bromo, and 2-chloropyridine-3-carboxylic acids. We will delve into the mechanistic underpinnings of their differential reactivity in two cornerstone synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. This analysis aims to equip medicinal and process chemists with the predictive understanding needed to select the optimal starting material for their specific synthetic goals.

Foundational Principles: The Electronic Influence of the Halogen

The reactivity of the carbon-halogen (C-X) bond on the electron-deficient pyridine ring is governed by a delicate interplay of several factors:

  • Electronegativity and Inductive Effect (-I): Halogens are more electronegative than carbon, pulling electron density away from the ring through the sigma bond. This inductive effect makes the ring more electrophilic and susceptible to nucleophilic attack. The strength of this effect follows the order: Cl > Br > I .

  • Carbon-Halogen Bond Strength: The energy required to break the C-X bond is a critical factor, particularly in reactions involving oxidative addition to a metal catalyst. The bond dissociation energies follow the order: C-Cl > C-Br > C-I .

  • Polarizability: The ability of the electron cloud of the halogen to be distorted is known as polarizability. This property is crucial for the oxidative addition step in cross-coupling reactions. The trend is: I > Br > Cl .

The 3-carboxylic acid group is a moderate electron-withdrawing group, which further activates the pyridine ring towards nucleophilic attack by lowering the energy of the negatively charged intermediate.

Nucleophilic Aromatic Substitution (SNAr): A Game of Electrophilicity

SNAr reactions are fundamental for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyridine core. The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate (a Meisenheimer complex).

The rate-determining step is typically the initial attack of the nucleophile, which is accelerated by factors that stabilize the anionic intermediate. The primary driver for reactivity in this context is the powerful electron-withdrawing inductive effect of the halogen. A stronger inductive pull makes the carbon at the 2-position more electrophilic and better able to stabilize the incoming negative charge.

Consequently, the expected and observed reactivity trend for SNAr is:

2-Chloropyridine-3-carboxylic acid > 2-Bromopyridine-3-carboxylic acid > 2-Iodopyridine-3-carboxylic acid

The more electronegative chlorine atom renders the C-2 position significantly more electron-deficient, making it the most susceptible to nucleophilic attack. While the iodo-substituted analog is the least reactive in this class of reactions, it can often be driven to completion with higher temperatures or more forcing conditions.

SNAr Reaction Mechanism

A generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Performance in a Representative SNAr Reaction

The following table summarizes typical outcomes for the reaction of the three halo-pyridines with a common nucleophile like benzylamine.

Starting MaterialTypical ConditionsReaction TimeTypical Yield
2-Chloropyridine-3-carboxylic acidK₂CO₃, DMA, 80-100 °C4-8 hours>90%
2-Bromopyridine-3-carboxylic acidK₂CO₃, DMA, 100-120 °C8-16 hours80-90%
This compoundK₂CO₃, DMA, 120-140 °C12-24 hours65-80%

Note: Conditions are representative and may vary based on the specific nucleophile and scale.

Experimental Protocol: Synthesis of 2-(Benzylamino)nicotinic Acid
  • To a stirred solution of 2-chloropyridine-3-carboxylic acid (1.0 eq) in dimethylacetamide (DMA, 0.5 M), add benzylamine (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 90 °C and monitor by LCMS.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to pH ~4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the desired product.

Palladium-Catalyzed Cross-Coupling: The Bond Strength Paradigm

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are pillars of modern medicinal chemistry for their ability to form C-C, C-N, and C-O bonds. The catalytic cycle for these reactions typically begins with the oxidative addition of the C-X bond to a Pd(0) catalyst.

This initial step is almost always the rate-determining step and is highly dependent on the C-X bond dissociation energy. A weaker bond is easier to break and will react faster and under milder conditions. This directly inverts the reactivity trend seen in SNAr reactions.

The established reactivity order for oxidative addition, and thus for most cross-coupling reactions, is:

This compound > 2-Bromopyridine-3-carboxylic acid > 2-Chloropyridine-3-carboxylic acid

The weak C-I bond (approx. 228 kJ/mol) makes the iodo-derivative exceptionally reactive, often requiring only simple phosphine ligands or even ligandless conditions at low temperatures. The C-Br bond (approx. 285 kJ/mol) provides a good balance of reactivity and stability, making bromo-derivatives the most common workhorses in discovery chemistry. The strong C-Cl bond (approx. 340 kJ/mol) makes chloro-derivatives the most challenging substrates. Their reaction requires more forcing conditions and, critically, the use of highly specialized, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the difficult oxidative addition step.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ pdiil L-Pd(II)-R¹      |      X pd0->pdiil Oxidative Addition pdiil_b L-Pd(II)-R¹      |      OH pdiil->pdiil_b Ligand Exchange pdiil_c L-Pd(II)-R¹      |      R² pdiil_b->pdiil_c Transmetalation pdiil_c->pd0 Reductive Elimination product R¹-R² pdiil_c->product arx R¹-X arx->pdiil boronic R²-B(OH)₂ boronic->pdiil_b base Base base->pdiil_b

The key steps in the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in a Representative Suzuki Coupling

The table below outlines typical conditions and outcomes for a Suzuki coupling with phenylboronic acid.

Starting MaterialCatalyst SystemTemperatureTypical Yield
This compoundPd(PPh₃)₄ (2 mol%)60-80 °C>95%
2-Bromopyridine-3-carboxylic acidPd(dppf)Cl₂ (3 mol%)80-100 °C85-95%
2-Chloropyridine-3-carboxylic acidPd₂(dba)₃ (2 mol%) + SPhos (4 mol%)100-110 °C70-90%

Note: The choice of catalyst, ligand, and base is critical and highly substrate-dependent, especially for the chloro-derivative.

Experimental Protocol: Synthesis of 2-Phenylnicotinic Acid (from Bromo-derivative)
  • In a reaction vessel, combine 2-bromopyridine-3-carboxylic acid (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (10:1 ratio, 0.2 M).

  • Add the catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Heat the reaction mixture to 95 °C and stir vigorously until the starting material is consumed (monitor by LCMS, typically 12-18 hours).

  • Cool the mixture, dilute with water, and wash with ethyl acetate to remove non-polar impurities.

  • Acidify the aqueous layer with 1M HCl to pH ~4 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Strategic Considerations for the Synthetic Chemist

The choice between 2-iodo, 2-bromo, and 2-chloropyridine-3-carboxylic acid is a strategic decision based on a cost-benefit analysis of reactivity, selectivity, and process scalability.

  • Reactivity vs. Cost: The chloro-derivative is typically the most cost-effective starting material, but the savings can be offset by the higher cost of the specialized palladium catalysts and ligands required to achieve efficient coupling. The iodo-derivative offers the highest reactivity but is generally the most expensive and can sometimes be less stable. The bromo-derivative often represents the optimal balance of high reactivity in cross-coupling and moderate cost, making it a frequent choice in discovery chemistry.

  • Orthogonal Reactivity: The significant difference in reactivity (I > Br > Cl) is a powerful tool. A molecule containing both a bromo and a chloro substituent can undergo selective cross-coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation. This "orthogonal" reactivity is a cornerstone of complex molecule synthesis.

  • Process Safety and Scalability: For large-scale synthesis, the milder conditions required for the iodo- and bromo-derivatives are often advantageous from a process safety and energy consumption perspective. However, the higher atomic weight of iodine and bromine can be a disadvantage in terms of atom economy.

Conclusion

The reactivity of 2-halopyridine-3-carboxylic acids is not monolithic; it is a direct function of the specific halogen substituent. A clear understanding of the underlying physical organic principles allows for the rational selection of the appropriate starting material for the desired chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) , where bond formation is driven by the electrophilicity of the pyridine ring, the reactivity order is Cl > Br > I .

  • For Palladium-Catalyzed Cross-Coupling , where the reaction is initiated by the cleavage of the carbon-halogen bond, the reactivity order is I > Br > Cl .

By leveraging these predictable reactivity trends, medicinal and process chemists can design more efficient, selective, and robust synthetic routes, accelerating the path from discovery to development.

The Decisive Advantage: A Comparative Guide to 2-Iodopyridine-3-carboxylic Acid in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. In the realm of substituted pyridines, a ubiquitous scaffold in pharmaceuticals and functional materials, the choice of halogen can be the determining factor between a high-yielding, robust reaction and a sluggish, low-conversion process. This guide provides an in-depth, objective comparison of 2-iodopyridine-3-carboxylic acid with its bromo and chloro analogues, demonstrating the distinct advantages conferred by the iodo-substituent in pivotal cross-coupling reactions.

The Halogen Effect: A Fundamental Look at Reactivity

The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the principles of organometallic chemistry, specifically the rate-determining oxidative addition step. The generally accepted order of reactivity for halopyridines is I > Br > Cl, a trend that is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[1]

BondApproximate Bond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327

The weaker C-I bond in this compound facilitates a more rapid oxidative addition of the palladium(0) catalyst, leading to the formation of the key Pd(II) intermediate.[2][3] This translates to several practical advantages in the laboratory, including milder reaction conditions, lower catalyst loadings, and often, higher yields.

Physicochemical Properties: A Comparative Overview

Beyond reactivity, the physicochemical properties of these building blocks can influence their handling and behavior in a reaction mixture. While experimental data for all three compounds is not consistently available, predicted pKa values offer insight into their acidity.

CompoundPredicted pKaMelting Point (°C)
2-Chloropyridine-3-carboxylic acid2.07 - 2.54[4][5]176-178[6]
2-Bromopyridine-3-carboxylic acid2.12[7]200-203[8]
This compound~3.02 (for 2-iodo-isonicotinic acid)[9]Not available

The predicted pKa values suggest that all three compounds are reasonably acidic, a factor to consider when selecting a base for cross-coupling reactions.

Head-to-Head Comparison in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in key synthetic transformations. Here, we compare the advantages of this compound in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile tool for the synthesis of biaryl and heteroaryl compounds.[10] The superior reactivity of this compound in this reaction allows for the use of milder conditions and often leads to higher yields compared to its chloro and bromo counterparts.

While a direct comparative study with identical conditions is not available in the literature, the general trend of I > Br > Cl reactivity is well-established for halopyridines.[11] For instance, Suzuki-Miyaura coupling of iodopyridines with phenylboronic acid has been shown to proceed in high yield.[12] In contrast, the coupling of chloropyridines often requires more forcing conditions or specialized catalyst systems to achieve comparable results.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine-3-carboxylic Acid (General)

A mixture of the 2-halopyridine-3-carboxylic acid (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.) is suspended in a suitable solvent (e.g., dioxane/water or DMF). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic phase by column chromatography. For this compound, the reaction often proceeds at lower temperatures (e.g., 80-100 °C) and with shorter reaction times.

Suzuki_Miyaura_Workflow reagents Reagents: - 2-Halopyridine-3-carboxylic acid - Boronic acid - Palladium catalyst - Base reaction Reaction: - Degas and heat - Monitor progress (TLC, LC-MS) reagents->reaction Solvent workup Work-up: - Quench reaction - Extraction reaction->workup purification Purification: - Column chromatography workup->purification product Coupled Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is an indispensable method for the synthesis of aryl and heteroaryl alkynes.[14] The reactivity trend of halopyridines (I > Br > Cl) is particularly pronounced in this reaction. This compound is a highly efficient substrate for Sonogashira coupling, often reacting under milder conditions and with a broader range of alkynes compared to its bromo and chloro analogs.[3] The coupling of bromopyridines typically requires higher temperatures and may be more prone to side reactions, while chloropyridines are generally poor substrates for Sonogashira coupling without specialized catalytic systems.[1]

Experimental Protocol: Sonogashira Coupling of a 2-Halopyridine-3-carboxylic Acid (General)

To a solution of the 2-halopyridine-3-carboxylic acid (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere until completion. Work-up involves filtration to remove the amine salt, followed by extraction and purification by column chromatography. The use of this compound often allows for lower reaction temperatures and shorter reaction times.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_int1 R-Pd(II)(X)L2 pd0->pd_int1 Oxidative Addition (R-X) pd_int2 R-Pd(II)(C≡CR')L2 pd_int1->pd_int2 Transmetalation (Cu-C≡CR') pd_int2->pd0 Reductive Elimination product R-C≡CR' pd_int2->product

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: A Gateway to Arylamines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[15] Similar to other cross-coupling reactions, the reactivity of the aryl halide is a critical factor. This compound is an excellent substrate for this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. While bromopyridines are also viable substrates, they often require more active catalysts or higher temperatures.[16] Chloropyridines are the most challenging substrates for Buchwald-Hartwig amination and typically necessitate the use of highly specialized and often expensive phosphine ligands and strong bases to achieve good yields.[16]

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridine-3-carboxylic Acid (General)

A mixture of the 2-halopyridine-3-carboxylic acid (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) is placed in a reaction vessel. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, extracted, and the product is purified by column chromatography. The use of this compound generally allows for a wider range of compatible ligands and milder bases.

Synthesis of this compound

The accessibility of a starting material is a crucial consideration. This compound can be synthesized from the more readily available 2-aminopyridine-3-carboxylic acid via a Sandmeyer-type reaction.[17] Alternatively, halogen exchange from 2-bromopyridine derivatives can be achieved.[18][19] While this adds a synthetic step compared to using commercially available chloro or bromo analogs, the significant advantages in subsequent cross-coupling reactions often justify this initial investment.

Conclusion: The Strategic Choice for Efficiency and Versatility

In the landscape of modern organic synthesis, where efficiency and versatility are paramount, this compound emerges as a superior building block compared to its chloro and bromo counterparts. Its enhanced reactivity, stemming from the weaker carbon-iodine bond, translates into tangible benefits in the laboratory: milder reaction conditions, lower catalyst loadings, shorter reaction times, and often, higher yields in key cross-coupling reactions. For researchers and drug development professionals aiming to streamline synthetic routes and access a broader chemical space, the strategic choice of this compound is a decisive step towards success.

References

A Comparative Guide to the Purity Validation of 2-Iodopyridine-3-carboxylic Acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective pharmaceuticals. 2-Iodopyridine-3-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its purity directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of this compound.

The Criticality of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method has its own inherent biases and limitations. For instance, HPLC with UV detection is excellent for separating and quantifying UV-active impurities but may fail to detect impurities that lack a chromophore. Conversely, NMR spectroscopy provides detailed structural information and can quantify any proton-containing species, but may have lower sensitivity for certain impurities compared to HPLC. By employing two orthogonal methods like HPLC and NMR, we create a self-validating system that provides a more accurate and complete picture of the sample's purity. This approach is in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize the importance of specificity and robustness in analytical procedures.[1][2][3]

High-Performance Liquid Chromatography (HPLC): A High-Sensitivity Separation Technique

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability. For an acidic and polar molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the most appropriate choice.

The "Why" Behind the Method: Causality in HPLC Parameter Selection

The development of a robust HPLC method is not a matter of chance, but a series of logical decisions based on the physicochemical properties of the analyte.

  • Stationary Phase: A C18 or C8 column is a suitable starting point. These nonpolar stationary phases interact with the analyte based on hydrophobicity. Given the polar nature of the carboxylic acid and the pyridine ring, a C8 column might offer better peak shape and retention characteristics by reducing strong hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Aqueous Component: A slightly acidic mobile phase is crucial for analyzing carboxylic acids. By keeping the pH below the pKa of the carboxylic acid group (estimated to be around 3-4), we ensure that the analyte is in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column. A buffer, such as phosphate or formate, is used to maintain a stable pH.

    • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. The proportion of acetonitrile is optimized to achieve a suitable retention time, typically between 2 and 10 minutes.

  • Detector: A photodiode array (PDA) or UV detector is ideal. The pyridine ring in this compound contains a chromophore that absorbs UV light. A PDA detector has the added advantage of providing spectral information across a range of wavelengths, which can be invaluable for peak purity assessment and identifying co-eluting impurities. The optimal detection wavelength would be determined by analyzing the UV spectrum of a pure standard, but a starting point of 254 nm is often effective for aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification

NMR spectroscopy is an unparalleled tool for the unambiguous identification and quantification of organic molecules. For purity analysis, quantitative NMR (qNMR) offers a primary method of measurement, meaning it can determine the purity of a substance without the need for a reference standard of the same compound.[4][5][6]

The Power of Quantitative ¹H NMR (qNMR)

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By co-dissolving a known mass of the sample with a known mass of a certified internal standard of high purity, we can accurately determine the purity of the sample.

Key Considerations for a Robust qNMR Experiment:
  • Solvent Selection: A deuterated solvent that completely dissolves both the sample and the internal standard is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its high polarity.

  • Internal Standard Selection: An ideal internal standard should:

    • Be of high, certified purity.

    • Have a simple NMR spectrum with at least one sharp signal that does not overlap with any of the analyte signals.

    • Be chemically inert towards the analyte.

    • Have a known molecular weight.

    • Maleic acid or dimethyl sulfone are common choices.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized. This includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, and ensuring a good signal-to-noise ratio.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Chromatographic separation based on polarity.Nuclear spin resonance in a magnetic field.
Strengths High sensitivity for UV-active impurities, excellent resolving power for complex mixtures.Provides unambiguous structural information, is a primary quantitative method (qNMR), detects non-chromophoric impurities.
Limitations May not detect impurities without a chromophore, relative quantification based on peak area percentage.Lower sensitivity compared to HPLC, potential for signal overlap in complex spectra.
Primary Use Separation and quantification of known and unknown impurities.Absolute purity determination, structural confirmation of the main component and impurities.

Experimental Protocols

HPLC Method for Purity of this compound

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Quantitative ¹H NMR (qNMR) Method for Purity of this compound

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

  • Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

NMR Acquisition Parameters:

ParameterValueRationale
Pulse Program Standard 1D protonFor routine quantitative analysis.
Relaxation Delay (D1) 30 sEnsures full relaxation of all protons for accurate integration.
Number of Scans 16To achieve a good signal-to-noise ratio.
Acquisition Time ~4 sTo ensure good digital resolution.

Data Processing and Calculation:

The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow

Purity_Validation_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation (1 mg/mL in H₂O/ACN) hplc_analysis RP-HPLC Analysis (C8 Column, Acidic Mobile Phase) hplc_prep->hplc_analysis hplc_data Data Analysis (Peak Area % at 254 nm) hplc_analysis->hplc_data Report Comprehensive Purity Report hplc_data->Report nmr_prep Sample Preparation (with Internal Standard in DMSO-d₆) nmr_analysis ¹H NMR Acquisition (Optimized D1) nmr_prep->nmr_analysis nmr_data Data Analysis (qNMR Calculation) nmr_analysis->nmr_data nmr_data->Report Sample This compound Sample Sample->hplc_prep Sample->nmr_prep

Caption: Workflow for the orthogonal purity validation of this compound.

Conclusion

The purity validation of this compound is a critical step in ensuring the quality and consistency of downstream processes in pharmaceutical development. While HPLC provides a high-sensitivity method for detecting and quantifying impurities, qNMR offers an orthogonal and absolute measure of purity, along with invaluable structural confirmation. The integration of both techniques, as detailed in this guide, establishes a robust, self-validating system for the comprehensive characterization of this important chemical intermediate. This dual-pronged approach provides the highest level of confidence in the quality of the material, supporting the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 2-Iodopyridine-3-carboxylic Acid Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of Halogenated Pyridine Carboxylic Acids

2-Iodopyridine-3-carboxylic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The presence of a bulky, polarizable iodine atom, a carboxylic acid group, and a pyridine ring creates a unique electronic and steric profile, making them valuable synthons for drug candidates and functional materials. The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount to understanding and predicting their physicochemical properties, including solubility, stability, and bioactivity.

X-ray crystallography stands as the definitive method for elucidating these solid-state structures. However, the successful crystallographic analysis of these compounds is not merely a routine procedure. It requires a nuanced understanding of synthetic routes that yield high-purity materials, controlled crystallization techniques, and a thorough interpretation of the diffraction data, especially concerning the influence of the heavy iodine atom.

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of this compound derivatives. In the absence of a publicly available crystal structure for the parent compound, this guide will leverage data from its closely related halogenated analogues, 2-chloro- and 2-bromopyridine-3-carboxylic acid, as well as an isomeric iodo-substituted structure, to provide a framework for analysis. We will delve into the causality behind experimental choices, from synthesis to data refinement, and compare the structural insights gained from X-ray diffraction with those from other analytical techniques.

Part 1: Synthesis and Crystallization: The Foundation of Quality Crystallographic Data

The journey to a high-quality crystal structure begins with the synthesis of the target compound in high purity. The presence of impurities can significantly hinder crystallization.

Experimental Protocol: Synthesis of 2-Halopyridine-3-carboxylic Acids

A common route to 2-halopyridine-3-carboxylic acids involves the oxidation of the corresponding 2-halo-3-methylpyridine. The following is a generalized protocol:

  • Oxidation: To a solution of 2-halo-3-methylpyridine (1.0 eq.) in a suitable solvent (e.g., a mixture of water and pyridine), add a strong oxidizing agent such as potassium permanganate (KMnO₄) in portions at an elevated temperature (e.g., 80-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

  • Purification: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product is then collected by filtration, washed with cold water, and dried.

  • Recrystallization: The crude product should be recrystallized from a suitable solvent (e.g., ethanol, water, or a solvent mixture) to obtain high-purity crystals suitable for single-crystal growth experiments. Purity can be assessed by NMR spectroscopy and melting point determination.

Rationale: The choice of oxidizing agent and reaction conditions is critical to maximize yield and minimize side reactions. Recrystallization is a crucial final step to remove any remaining starting material or byproducts.

Experimental Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed, and the optimal conditions are typically found through systematic screening.

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone) is prepared in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Causality Behind Experimental Choices: The choice of solvent is critical. Polar solvents are often suitable for these compounds due to the carboxylic acid and pyridine moieties. The rate of crystallization must be slow to allow for the formation of a well-ordered crystal lattice. Rapid precipitation will likely lead to polycrystalline or amorphous material.

Part 2: X-ray Crystallographic Analysis: A Comparative Study

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. The following sections compare the crystallographic data of 2-chloro-, 2-bromo-, and 5-iodopyridine-3-carboxylic acid to illustrate the influence of the halogen substituent.

Experimental Workflow for Single-Crystal X-ray Diffraction

The general workflow for single-crystal X-ray diffraction is as follows:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for the three halogenated pyridine carboxylic acid analogs. This data allows for a direct comparison of the unit cell parameters and space groups.

Compound2-Chloropyridine-3-carboxylic acid2-Bromopyridine-3-carboxylic acid5-Iodopyridine-3-carboxylic acid
Formula C₆H₄ClNO₂C₆H₄BrNO₂C₆H₄INO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 3.858(1)3.9286(3)3.893(1)
b (Å) 13.011(3)12.9737(9)23.014(7)
c (Å) 12.752(3)12.8570(8)7.974(2)
β (°) 96.58(2)96.695(4)90.13(3)
Volume (ų) 636.5(3)650.83(8)714.4(3)
Z 444
Reference [CSD Refcode: ZZZVYT01][CSD Refcode: KAXMUP][CSD Refcode: XIHFEZ]

Analysis of the Data: All three compounds crystallize in the same monoclinic space group, P2₁/c, suggesting a similar packing motif. The unit cell volume increases from the chloro to the bromo and then to the iodo derivative, which is expected due to the increasing atomic radius of the halogen atom.

The Influence of the Halogen Atom on Crystal Packing

The nature of the halogen atom plays a crucial role in directing the supramolecular assembly in the crystal lattice through hydrogen and halogen bonding.

  • Hydrogen Bonding: In all these structures, a robust O-H···N hydrogen bond is expected between the carboxylic acid proton and the nitrogen atom of an adjacent pyridine ring, forming hydrogen-bonded chains or dimers. This is a very common and strong supramolecular synthon in pyridine carboxylic acids.[1]

  • Halogen Bonding: The halogen atom (X) can act as a halogen bond donor, forming interactions with electron-rich atoms like oxygen or nitrogen (C-X···O or C-X···N). The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl).[2] In the case of the iodo-derivative, I···I or I···O interactions are likely to be significant in the overall crystal packing.[3]

References

A Comparative Spectroscopic Analysis of 2-Halopyridine-3-carboxylic Acids: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, halopyridine carboxylic acids represent a cornerstone class of heterocyclic compounds. Their utility as versatile building blocks in the synthesis of a myriad of functional molecules, from life-saving drugs to innovative agrochemicals, is well-documented.[1] Among these, the 2-halopyridine-3-carboxylic acids (also known as 2-halonicotinic acids) are of particular interest due to the profound influence of the halogen substituent on their chemical reactivity and intermolecular interactions. This guide provides a comprehensive spectroscopic comparison of 2-halopyridine-3-carboxylic acids, focusing on the fluoro, chloro, bromo, and iodo derivatives. By leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how the halogen at the 2-position modulates the electronic and structural properties of these vital compounds.

The Inductive and Mesomeric Effects of Halogens: A Theoretical Framework

Before delving into the experimental data, it is crucial to understand the electronic effects exerted by the halogen substituents. Halogens exhibit a dual nature: they are electronegative, leading to an electron-withdrawing inductive effect (-I), and they possess lone pairs of electrons that can be donated to the aromatic ring, resulting in a mesomeric or resonance effect (+M). The interplay of these opposing effects governs the electron density distribution within the pyridine ring and, consequently, the spectroscopic signatures of the molecule. The strength of these effects varies down the group:

  • Fluorine: Highest electronegativity (-I effect dominates), weak +M effect.

  • Chlorine & Bromine: Moderate electronegativity and +M effect.

  • Iodine: Lowest electronegativity, most polarizable, and a more significant +M effect compared to other halogens.

These electronic perturbations directly impact the chemical environment of the protons and carbons, the vibrational frequencies of the bonds, and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment.

¹H NMR Spectroscopy

The pyridine ring of 2-halopyridine-3-carboxylic acids gives rise to a characteristic three-proton spin system (H4, H5, and H6). The chemical shifts of these protons are influenced by the inductive effect of the halogen and the carboxylic acid group.

Compoundδ H4 (ppm)δ H5 (ppm)δ H6 (ppm)
2-Fluoropyridine-3-carboxylic acid~8.3-8.4~7.5-7.6~8.5-8.6
2-Chloropyridine-3-carboxylic acid~8.1-8.2~7.4-7.5~8.4-8.5
2-Bromopyridine-3-carboxylic acid~8.13~7.55~8.50
2-Iodopyridine-3-carboxylic acid~8.0-8.1~7.3-7.4~8.3-8.4

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Key Observations and Insights:

  • Downfield Shift of H6: The proton at the 6-position (H6), being ortho to the nitrogen, consistently appears at the most downfield chemical shift due to the deshielding effect of the nitrogen atom.

  • Influence of the Halogen on H4: The chemical shift of H4 is a sensitive probe of the halogen's inductive effect. As we move from fluorine to iodine, the electronegativity of the halogen decreases. This leads to a progressive upfield shift (lower ppm value) of the H4 proton, reflecting an increase in electron density at this position.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet in the range of 10-13 ppm, though its visibility can be affected by the solvent and water content.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a more direct measure of the electronic environment of the carbon atoms in the pyridine ring.

Compoundδ C2 (ppm)δ C3 (ppm)δ C4 (ppm)δ C5 (ppm)δ C6 (ppm)δ COOH (ppm)
2-Fluoropyridine-3-carboxylic acid~160-165 (d)~120-125~140-145~125-130~150-155~165-170
2-Chloropyridine-3-carboxylic acid~150-155~130-135~140-145~125-130~150-155~165-170
2-Bromopyridine-3-carboxylic acid~140-145~135-140~140-145~125-130~150-155~166.3
This compound~120-125~140-145~140-145~125-130~150-155~165-170

Note: Data for F, Cl, and I derivatives are estimated based on trends in halopyridines. The data for the Bromo derivative is from experimental results.[3]

Key Observations and Insights:

  • The "Heavy Atom" Effect: The most striking trend is the significant upfield shift of the C2 carbon as we descend the halogen group. This is a classic example of the "heavy atom effect," where the large electron clouds of bromine and especially iodine cause increased shielding of the directly attached carbon nucleus. For the 2-fluoropyridine derivative, the C2 signal will also exhibit a large coupling constant due to through-bond coupling with the ¹⁹F nucleus.

  • Carbonyl Carbon: The chemical shift of the carboxylic acid carbon (COOH) is relatively insensitive to the nature of the halogen, typically appearing in the range of 165-170 ppm.[4]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of chemical bonds. The position, intensity, and shape of absorption bands provide a "fingerprint" of the functional groups present in a molecule. For 2-halopyridine-3-carboxylic acids, the most informative regions are those corresponding to the O-H, C=O, and C-X vibrations.

Compoundν(O-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C-X) (cm⁻¹)
2-Fluoropyridine-3-carboxylic acid2500-3300 (broad)~1700-1720~1200-1300
2-Chloropyridine-3-carboxylic acid2500-3300 (broad)~1700-1720~700-800
2-Bromopyridine-3-carboxylic acid2500-3300 (broad)~1700-1720~600-700
This compound2500-3300 (broad)~1700-1720~500-600

Key Observations and Insights:

  • O-H Stretch: A very broad and strong absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding.[4][5] This broadness is a hallmark of strong hydrogen bonding.[5]

  • C=O Stretch: The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band around 1700-1725 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the halogen, but this variation is generally small. Conjugation with the pyridine ring lowers this frequency compared to non-conjugated carboxylic acids.[6]

  • C-X Stretch: The carbon-halogen (C-X) stretching frequency is highly dependent on the mass of the halogen. As the mass of the halogen increases from fluorine to iodine, the vibrational frequency of the C-X bond decreases significantly. This provides a clear and direct method for identifying the specific halogen present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic π → π* transitions.

Compoundλmax (nm)
2-Fluoropyridine-3-carboxylic acid~260-270
2-Chloropyridine-3-carboxylic acid~270-280
2-Bromopyridine-3-carboxylic acid~275-285
This compound~280-290

Note: Values are estimations based on general trends for halopyridines. The solvent can significantly influence the absorption maxima.

Key Observations and Insights:

  • Bathochromic Shift: A consistent trend of a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance (λmax) is observed as we move down the halogen group. This is attributed to the increasing polarizability and +M effect of the heavier halogens, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. This makes it easier for electrons to be excited to the π* anti-bonding orbital. Carboxylic acids themselves typically absorb in the 200-215 nm range, which is often too low to be of practical use for simple structures.[2]

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Key Fragmentation Pathways:

  • Molecular Ion Peak (M⁺): The mass-to-charge ratio (m/z) of the molecular ion peak directly corresponds to the molecular weight of the compound. The presence of chlorine and bromine will be evident from the characteristic isotopic patterns of their molecular ions (M⁺ and M+2 peaks).

  • Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment ion with a mass of [M - 45]⁺.

  • Loss of Halogen: Cleavage of the C-X bond can lead to the loss of the halogen atom or radical, giving rise to a fragment at [M - X]⁺.

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion can also be observed, leading to a fragment at [M - 44]⁺.

The relative abundance of these fragment ions can provide valuable clues about the stability of the different bonds within the molecule.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the 2-halopyridine-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). Ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualizing the Workflow

Caption: Experimental workflow for the spectroscopic analysis of 2-halopyridine-3-carboxylic acids.

Conclusion

The spectroscopic analysis of 2-halopyridine-3-carboxylic acids reveals clear and predictable trends that correlate directly with the fundamental electronic properties of the halogen substituents. From the systematic shifts in NMR spectra to the characteristic vibrational frequencies in IR and the bathochromic shifts in UV-Vis, each technique provides a unique piece of the puzzle. This guide serves as a practical reference for researchers, enabling the rapid and accurate identification and characterization of these important synthetic intermediates. A thorough understanding of these spectroscopic signatures is not merely an academic exercise but a critical component in the rational design and development of new molecules with tailored properties for a wide range of applications.

References

electrochemical comparison of 2-Iodopyridine-3-carboxylic acid and its bromo analogue

Author: BenchChem Technical Support Team. Date: January 2026

An Electrochemical Comparison: 2-Iodopyridine-3-carboxylic Acid vs. its Bromo Analogue A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Halogen's Influence in Pyridine Scaffolds

In the landscape of medicinal chemistry and synthetic organic chemistry, pyridine carboxylic acids are privileged scaffolds, forming the core of numerous pharmaceuticals and vital bioactive compounds.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Among the most impactful modifications is the introduction of a halogen atom. Halogens serve not only as key pharmacophoric elements but also as versatile synthetic handles for cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth electrochemical comparison of two closely related building blocks: This compound and 2-bromopyridine-3-carboxylic acid . While structurally similar, the difference in the halogen atom—iodine versus bromine—imparts distinct electrochemical behaviors that have profound implications for their reactivity in synthetic transformations. Understanding these differences is crucial for selecting the appropriate analogue and optimizing reaction conditions, particularly in electro-organic synthesis and transition-metal-catalyzed reactions. We will explore the fundamental principles governing their redox properties, present comparative experimental data, and provide a robust protocol for their analysis.

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The primary determinant of the electrochemical behavior of these molecules is the nature of the carbon-halogen (C-X) bond. The reductive cleavage of this bond is often the key step in their electrochemical transformations. Two fundamental properties of the C-X bond govern this process:

  • Bond Dissociation Energy (BDE): This is the energy required to break the bond homolytically. The C-I bond is significantly weaker than the C-Br bond.[2] A weaker bond requires less energy to cleave, which, in an electrochemical context, translates to a reduction that occurs at a less negative potential.[3]

  • Electronegativity and Orbital Overlap: While bromine is more electronegative than iodine, the dominant factor in determining reactivity for C-Cl, C-Br, and C-I bonds is the bond strength.[3][4] The larger size of the iodine atom's valence orbitals leads to poorer orbital overlap with carbon's sp² orbital compared to bromine, contributing to the bond's weakness.

Therefore, it is predicted that the reduction of this compound, involving the cleavage of the C-I bond, will occur more readily (i.e., at a less negative potential) than the reduction of 2-bromopyridine-3-carboxylic acid.

Comparative Electrochemical Analysis

The most direct method for probing the redox characteristics of these compounds is cyclic voltammetry (CV). This technique measures the current response of a species to a sweeping potential, providing data on reduction and oxidation potentials.[5] For the 2-halopyridine-3-carboxylic acids, we are primarily interested in the first irreversible reduction peak, which corresponds to the electron transfer and subsequent cleavage of the C-X bond.

The process can be visualized as a two-step sequence:

  • Electron Transfer: The halopyridine molecule accepts an electron to form a radical anion.

  • Bond Cleavage (Dissociation): The unstable radical anion rapidly undergoes fragmentation, cleaving the weak C-X bond to yield a pyridyl radical and a halide anion.[6]

Workflow for Comparative Electrochemical Analysis

The following diagram outlines the logical workflow for conducting a comparative electrochemical study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Comparison prep_sol Prepare Electrolyte Solution (e.g., 0.1 M TBAPF6 in ACN) setup_cell Assemble 3-Electrode Cell (GC, Pt, Ag/Ag+) prep_sol->setup_cell prep_iodo Prepare Analyte 1 (1 mM this compound) run_iodo Run CV on Analyte 1 prep_iodo->run_iodo prep_bromo Prepare Analyte 2 (1 mM 2-Bromopyridine-3-carboxylic acid) run_bromo Run CV on Analyte 2 prep_bromo->run_bromo run_blank Run CV on Blank Electrolyte setup_cell->run_blank run_blank->run_iodo run_blank->run_bromo analyze_data Extract Peak Potentials (Epc) and Currents (ipc) run_iodo->analyze_data run_bromo->analyze_data compare_data Compare Epc Values (Iodo vs. Bromo) analyze_data->compare_data conclusion Draw Mechanistic Conclusions compare_data->conclusion

Caption: Experimental workflow for the electrochemical comparison.

Quantitative Data Summary

The following table summarizes the key physical properties and the expected cyclic voltammetry data for the two compounds. The CV data is predictive, based on established principles of C-X bond electrochemistry.

ParameterThis compound2-Bromopyridine-3-carboxylic acidSignificance
Molecular Formula C₆H₄INO₂C₆H₄BrNO₂Different halogen substituent.
Molecular Weight 249.01 g/mol 202.01 g/mol [7]Affects molar concentration calculations.
C-X Bond Dissociation Energy ~213 kJ/mol[2]~285 kJ/mol[2]C-I bond is significantly weaker, predicting easier cleavage.
Expected Cathodic Peak Potential (Epc) Less Negative (e.g., -1.8 V vs. Fc/Fc⁺)More Negative (e.g., -2.2 V vs. Fc/Fc⁺)Key Finding: The iodo analogue is easier to reduce due to the weaker C-I bond.
Expected Peak Character IrreversibleIrreversibleThe reduction involves a rapid, irreversible chemical step (bond cleavage) following electron transfer.
Proposed Electrochemical Reduction Mechanism

The reductive cleavage of the carbon-halogen bond is the central event. The difference in the energy required for this process is reflected in the measured peak potentials.

G cluster_pot Iodo_Start This compound Iodo_Radical [Radical Anion]*⁻ Iodo_Start->Iodo_Radical + e⁻ Iodo_Products Pyridyl Radical + I⁻ Iodo_Radical->Iodo_Products Fast Cleavage Bromo_Start 2-Bromopyridine-3-carboxylic acid Bromo_Radical [Radical Anion]*⁻ Bromo_Start->Bromo_Radical + e⁻ Bromo_Products Pyridyl Radical + Br⁻ Bromo_Radical->Bromo_Products Fast Cleavage

References

A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions with 2-Iodopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine ring is a privileged motif found in numerous pharmaceuticals. 2-Iodopyridine-3-carboxylic acid, in particular, serves as a versatile building block, offering two distinct points for chemical modification: the reactive carbon-iodine bond for cross-coupling and the carboxylic acid for amide bond formation or other derivatization. Understanding the kinetics of cross-coupling reactions at the C2 position is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability.

This guide provides a comparative analysis of the kinetic profiles of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—with this compound. By examining the underlying mechanisms and providing detailed protocols for kinetic analysis, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Importance of Kinetic Studies in Cross-Coupling Reactions

Kinetic studies provide a quantitative understanding of how reaction rates are influenced by various parameters such as reactant concentrations, catalyst loading, temperature, and the nature of ligands and bases. This information is crucial for:

  • Mechanism Elucidation: Identifying the rate-determining step of a catalytic cycle.

  • Reaction Optimization: Pinpointing the optimal conditions to achieve the desired product with high efficiency and selectivity.

  • Catalyst Selection: Comparing the performance of different catalyst systems under identical conditions.

  • Process Scale-Up: Predicting reaction times and ensuring consistent product quality in larger-scale syntheses.

The inherent electronic properties of the pyridine ring and the presence of the carboxylic acid moiety in this compound can present unique challenges, such as catalyst inhibition or substrate decomposition, making kinetic analysis an invaluable tool for overcoming these hurdles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2]

Mechanistic Insights and Expected Kinetics

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For an electron-deficient substrate like this compound, the oxidative addition of the C-I bond to the Pd(0) catalyst is expected to be facile and not the rate-determining step. The rate-limiting step is more likely to be the transmetalation of the organoboron species to the palladium center or the final reductive elimination.[4]

The presence of the carboxylic acid group can influence the reaction kinetics. It may coordinate to the palladium center, potentially affecting the catalyst's activity. The choice of base is also critical, as it must be strong enough to activate the boronic acid for transmetalation without causing unwanted side reactions like protodeboronation or decarboxylation of the starting material.[2]

Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol outlines a method for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Internal standard (e.g., naphthalene)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, arylboronic acid, palladium catalyst, base, and the internal standard in the chosen solvent system.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add the appropriate volumes of the stock solutions to achieve the desired initial concentrations.

  • Initiation and Sampling: Initiate the reaction by adding the palladium catalyst and start a timer. At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of a strong acid or a suitable complexing agent for palladium).

  • Sample Preparation for HPLC: Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The concentrations of the starting material and product are determined by integrating the peak areas relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction progress curve. The initial reaction rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and catalyst, the rate law and rate constants can be determined.

Caption: Workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction using HPLC.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[5][6]

Mechanistic Insights and Expected Kinetics

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium cycle is similar to that of the Suzuki-Miyaura reaction. The copper cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

For reactive aryl iodides like this compound, the oxidative addition is typically fast. The rate-determining step can be the transmetalation of the copper acetylide to the palladium center.[4][7] The reaction rate is influenced by the concentrations of the aryl halide, the alkyne, the palladium catalyst, and the copper co-catalyst. The amine base plays a dual role: it deprotonates the terminal alkyne and serves as a ligand for the metal centers.

Experimental Protocol for Kinetic Analysis of Sonogashira Coupling

The kinetic analysis of the Sonogashira coupling can be performed using a similar HPLC-based methodology as described for the Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper co-catalyst (e.g., CuI)

  • Amine base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

  • Internal standard

  • HPLC system

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of all reactants, catalysts, and the internal standard in the chosen solvent.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the stock solutions of this compound, the terminal alkyne, the copper co-catalyst, the amine base, and the internal standard.

  • Initiation and Sampling: Initiate the reaction by adding the palladium catalyst solution. Withdraw and quench aliquots at regular intervals.

  • Sample Preparation and HPLC Analysis: Prepare the quenched samples for HPLC analysis as previously described.

  • Data Analysis: Determine the reaction progress curve and analyze the data to establish the rate law.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) product_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination (Ar-C≡CR) cuI Cu(I) cu_alkyne [Cu(I)-C≡CR] cuI->cu_alkyne Deprotonation (H-C≡CR, Base) cu_alkyne->pd_complex Transmetalation cu_alkyne->cuI Transmetalation to Pd

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide.[1][8]

Mechanistic Insights and Expected Kinetics

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] With aryl iodides, the oxidative addition is generally fast. A potential challenge with this compound is the acidity of the carboxylic acid proton and the N-H proton of the amine coupling partner. The choice of a suitable base is crucial to deprotonate the amine without causing undesired side reactions.

Kinetic studies have shown that the reductive elimination step can be the rate-determining step in some systems. The rate of this step is influenced by the electronic properties of the aryl group and the amine, as well as the steric bulk of the phosphine ligand on the palladium catalyst. For electron-deficient pyridyl halides, the reductive elimination is generally expected to be favorable.

Experimental Protocol for Kinetic Analysis of Buchwald-Hartwig Amination

The kinetic analysis can be carried out using the HPLC method detailed above, with appropriate modifications for the specific reactants.

Materials:

  • This compound

  • Amine (e.g., aniline or a secondary amine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Solvent (e.g., toluene or dioxane)

  • Internal standard

  • HPLC system

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate vial, pre-form the active Pd(0) catalyst by mixing the palladium pre-catalyst and the phosphine ligand in the solvent under an inert atmosphere.

  • Reaction Setup: In the main reaction vessel, combine the this compound, the amine, the base, and the internal standard.

  • Initiation and Sampling: Initiate the reaction by adding the pre-formed catalyst solution. Proceed with timed sampling and quenching.

  • Sample Preparation and HPLC Analysis: Prepare and analyze the samples via HPLC.

  • Data Analysis: Construct the reaction profile and determine the kinetic parameters.

Caption: General workflow for a kinetic study of the Buchwald-Hartwig amination.

Comparative Kinetic Overview

Reaction Typical Rate-Determining Step (for Aryl Iodides) Expected Relative Rate Key Factors Influencing Kinetics
Suzuki-Miyaura Transmetalation or Reductive EliminationFastBase strength, boronic acid stability, ligand choice.
Sonogashira TransmetalationVery FastCopper co-catalyst, amine base concentration, alkyne acidity.
Buchwald-Hartwig Reductive EliminationModerate to FastLigand bulk and electronics, amine nucleophilicity, base strength.

Note: The "Expected Relative Rate" is a generalization. The actual rates will be highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the nature of the coupling partner.

Conclusion

The kinetic analysis of cross-coupling reactions with this compound is essential for the rational design and optimization of synthetic routes towards complex, high-value molecules. While the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all offer viable pathways for the functionalization of this important building block, their kinetic profiles and sensitivities to reaction parameters differ.

The Sonogashira coupling is often the fastest, benefiting from the dual catalytic system. The Suzuki-Miyaura reaction provides a robust and versatile method, with the choice of base and the stability of the boronic acid being critical kinetic factors. The Buchwald-Hartwig amination allows for the crucial formation of C-N bonds, where the ligand plays a pivotal role in dictating the rate of the turnover-limiting reductive elimination step.

By employing the systematic kinetic analysis protocols outlined in this guide, researchers can gain a deeper understanding of these powerful transformations, leading to the development of more efficient, reliable, and scalable synthetic processes.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Iodopyridine-3-Carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 2-iodopyridine-3-carboxylic acid, a nuanced understanding of its chemical properties and potential hazards is paramount for its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Our focus is not just on the "how," but the "why," ensuring a deep-seated understanding of the principles that underpin these critical safety procedures.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated pyridine derivative. While specific toxicity data for this compound may be limited, its structural motifs suggest potential hazards that should be managed with caution.

Key Hazard Considerations:

  • Toxicity: Pyridine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They can affect the nervous system, liver, and kidneys.

  • Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.

  • Environmental Impact: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Improper disposal can lead to long-term environmental contamination.

A comprehensive review of the Safety Data Sheet (SDS) is the critical first step before handling this chemical. The SDS provides detailed information regarding its physical and chemical properties, toxicity, and recommended safety precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an explanation for each item's necessity.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption. Double-gloving is recommended when handling concentrated forms or during spill cleanup.
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from splashes or dust particles. Standard safety glasses are not sufficient.
Lab Coat Flame-resistant, with full-length sleevesTo protect the skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo prevent inhalation of dust or vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary for larger quantities.

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on its form (solid or in solution) and the quantity to be disposed of. The following workflow provides a decision-making framework for safe disposal.

G cluster_0 Disposal Workflow for this compound start Start: Assess Waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes waste_type Determine Waste Type is_spill->waste_type No ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) spill_cleanup->ehs_pickup solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid package_solid Package in a labeled, sealed container solid_waste->package_solid package_liquid Collect in a designated, labeled, and sealed waste container liquid_waste->package_liquid package_solid->ehs_pickup package_liquid->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Disposal decision workflow for this compound.

For Small Quantities (Residual amounts in containers)
  • Rinsing: Triple rinse the container with a suitable solvent. A common choice is methanol or ethanol.

  • Collection of Rinsate: The solvent rinsate must be collected and treated as hazardous waste. Do not dispose of it down the drain.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular lab glass or plastic, provided all labels are defaced. However, always consult your institution's specific guidelines.

For Bulk Solid Waste
  • Containment: The solid waste should be placed in a clearly labeled, sealable container. The label should include the full chemical name, "Hazardous Waste," and the date.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal via a licensed hazardous waste contractor.

For Solutions Containing this compound
  • Collection: Collect the solution in a designated, labeled, and sealed waste container.

  • Segregation: Do not mix this waste with other waste streams unless you have confirmed their compatibility. Incompatible mixtures can lead to dangerous chemical reactions.

  • Disposal: As with solid waste, arrange for pickup by your EHS department.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Spill Cleanup
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.

    • Wipe the area with a damp cloth and a suitable solvent (e.g., methanol). Collect the cloth and solvent as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

The Principle of "Cradle-to-Grave" Responsibility

The "cradle-to-grave" concept, a cornerstone of the Resource Conservation and Recovery Act (RCRA), holds the generator of hazardous waste responsible for its safe management from generation to final disposal. This underscores the importance of the meticulous procedures outlined in this guide. By adhering to these protocols, you not only ensure your personal safety and that of your colleagues but also contribute to the broader goal of environmental protection.

Mastering the Safe Handling of 2-Iodopyridine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and scientific innovation, the ability to handle specialized chemical reagents with confidence and precision is paramount. 2-Iodopyridine-3-carboxylic acid, a key building block in organic synthesis, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of chemical risk management.

Hazard Assessment: Understanding the Risks

Based on this analysis, researchers should anticipate that this compound may cause:

  • Skin Irritation: Similar pyridine derivatives are known skin irritants.[2][3]

  • Serious Eye Irritation/Damage: Contact with the eyes may lead to significant injury.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

The Core of Protection: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards.[5] For handling this compound, a multi-layered approach to PPE is essential.

Recommended PPE for Handling this compound
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Long-sleeved lab coatNot generally required if handled in a certified fume hood
Performing reactions and work-up procedures Chemical splash goggles and a face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a long-sleeved lab coatAs needed, based on the volatility of other reagents and risk assessment
Cleaning glassware and work area Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLong-sleeved lab coatNot generally required
Handling spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges

This table provides general guidance. A site-specific hazard assessment should always be performed to determine the exact PPE requirements for any given procedure.[6]

The Rationale Behind the Choices:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against splashes and dust.[6][7] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring large volumes of liquids.[6][8]

  • Hand Protection: Nitrile gloves offer good protection against a wide range of chemicals. Double-gloving is a prudent measure to guard against undetected pinholes and immediate contamination of the skin upon removal of the outer glove.[6] For more extensive handling or in the event of a spill, heavy-duty gloves provide enhanced protection.

  • Body Protection: A long-sleeved lab coat is the first line of defense to protect skin and clothing from minor spills and contamination.[8][9] A chemical-resistant apron provides an additional layer of protection, particularly when working with larger quantities or when there is a significant splash risk.

  • Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow outlines the key steps for safely incorporating this compound into your research.

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol:

  • Pre-Use Hazard Assessment: Before beginning any work, review the known hazards of all chemicals to be used in the procedure.[8] Ensure that safety equipment, including the fume hood, safety shower, and eyewash station, is accessible and functioning correctly.[9]

  • Don Appropriate PPE: Put on all required PPE as determined by your hazard assessment. This should include, at a minimum, a lab coat, chemical splash goggles, and nitrile gloves.[6]

  • Prepare Work Area: Conduct all manipulations of this compound within a certified chemical fume hood.[10] Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • Weighing the Compound: Carefully weigh the desired amount of the solid compound, avoiding the creation of dust. Use a spatula and handle the container with care.

  • Solution Preparation: Add the solvent to the solid in a controlled manner to prevent splashing. Ensure the container is appropriately labeled with the contents, concentration, and any relevant hazard warnings.[11]

  • Performing the Reaction: Conduct the reaction within the fume hood. Monitor the reaction for any unexpected changes.

  • Decontamination: After the procedure is complete, decontaminate the work area and any equipment used.

  • Waste Segregation: Segregate all waste materials as described in the disposal plan below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[11]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[12] Waste containing this compound should be treated as hazardous waste.

Waste Disposal Workflow

Waste_Disposal_Workflow cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal A Segregate Solid and Liquid Waste B Use Designated, Labeled Hazardous Waste Containers A->B C Keep Containers Closed When Not in Use B->C D Store in a Designated Satellite Accumulation Area C->D E Ensure Incompatible Wastes are Stored Separately D->E F Arrange for Pickup by Institutional EHS E->F G Maintain Disposal Records F->G

Caption: A systematic approach to the disposal of waste containing this compound.

Disposal Protocol:

  • Segregate Waste Streams: Separate solid waste (e.g., contaminated gloves, weigh boats, filter paper) from liquid waste (e.g., reaction mixtures, solvent rinses).

  • Use Designated Containers: Collect all waste in clearly labeled, sealed, and shatter-resistant hazardous waste containers.[10][13] The label should include the chemical name(s) and associated hazards.

  • Avoid Mixing: Do not mix incompatible waste streams. For instance, halogenated organic waste should generally be kept separate from non-halogenated waste.

  • Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.[12]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[14] Never pour chemical waste down the drain.[12] It is also important not to dispose of materials containing iodine in biowaste, as this can lead to environmental contamination upon incineration.[15]

By integrating these safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, fostering a safer and more productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodopyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Iodopyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.